molecular formula C6H6N4 B13955635 6-Methylidene-6,7-dihydro-1H-purine CAS No. 208994-81-4

6-Methylidene-6,7-dihydro-1H-purine

Cat. No.: B13955635
CAS No.: 208994-81-4
M. Wt: 134.14 g/mol
InChI Key: JTIBTEZMCLPTAL-UHFFFAOYSA-N
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Description

6-Methylidene-6,7-dihydro-1H-purine (CAS Registry Number 208994-81-4) is a synthetic purine derivative of significant interest in medicinal and organic chemistry research. With the molecular formula C6H6N4 and a molecular weight of 134.14 g/mol, this compound serves as a versatile chemical precursor and molecular scaffold . The purine core is a fundamental structure in biology, forming the basis of crucial molecules like adenine, guanine in DNA and RNA, and cellular energy carriers like ATP . Researchers value this specific methylidene-dihydro modification for its potential reactivity, which can be exploited to create a diverse array of novel bioactive molecules . Purine derivatives are extensively investigated for their wide range of potential biological activities, which can include anticancer, antimicrobial, anti-inflammatory, and antiviral properties . The structural motif of this compound makes it a valuable intermediate in Traube syntheses and other routes for preparing C-alkylpurines, which are often challenging to access by other means . It is also a key building block in the development of potential acetylcholinesterase (AChE) inhibitors, which are relevant in neurodegenerative disease research . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. Researchers can leverage its unique structure to explore new chemical spaces in drug discovery, develop novel enzyme inhibitors, and study purine metabolism and signaling pathways.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

208994-81-4

Molecular Formula

C6H6N4

Molecular Weight

134.14 g/mol

IUPAC Name

6-methylidene-1,7-dihydropurine

InChI

InChI=1S/C6H6N4/c1-4-5-6(9-2-7-4)10-3-8-5/h2-3H,1H2,(H,7,9)(H,8,10)

InChI Key

JTIBTEZMCLPTAL-UHFFFAOYSA-N

Canonical SMILES

C=C1C2=C(N=CN1)N=CN2

Origin of Product

United States

Foundational & Exploratory

Biological Activity of 6-Methylidene-6,7-dihydro-1H-purine In Vitro

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, mechanism of action, and experimental characterization of 6-Methylidene-6,7-dihydro-1H-purine .

Editorial Note: In the context of purine chemistry and enzymology, this specific nomenclature (6-Methylidene-6,7-dihydro-1H-purine) refers to the exocyclic methylene tautomer of 6-Methylpurine (6-MeP).[1] While the aromatic 6-methylpurine is the stable isolable form, the 6-methylidene tautomer is the biologically reactive species critical for interaction with enzymes like Xanthine Oxidase (XO) and for the design of nucleoside analogs.[1] This guide addresses the molecule primarily in its role as a mechanistic intermediate and a pharmacophore in drug design.[1]

Executive Summary

6-Methylidene-6,7-dihydro-1H-purine represents a transient but mechanistically vital tautomeric form of the cytotoxic agent 6-Methylpurine.[1] Unlike canonical purines which maintain aromaticity via a continuous ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


-system, this structure features an exocyclic double bond at the C6 position (

), necessitating protonation at N1 and N7 (or N9) to satisfy valency.

Key Biological Characteristics:

  • Primary Role: Critical transition-state analog and intermediate in the oxidation of 6-methylpurine by Xanthine Oxidase (XO) .[1]

  • Cytotoxicity: As the active tautomer of 6-MeP, it drives the formation of 6-methyl-IMP, a potent inhibitor of de novo purine synthesis (ICngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    
    
    
    
    0.1–1.0
    
    
    M in mammalian cell lines).
  • Pharmacophore Utility: The 6-methylidene scaffold is exploited in nucleoside analogs (e.g., Entecavir-related structures) to lock the conformation of the base or sugar, enhancing viral polymerase inhibition.[1]

Chemical Biology & Tautomerism

To understand the biological activity, one must first define the structural equilibrium.[1] The biological "activity" is often a function of the population of the methylidene tautomer in the active site of enzymes.[1]

Tautomeric Equilibrium

In aqueous solution, the aromatic 6-Methyl-1H-purine (A) predominates.[1] However, binding to enzyme active sites (e.g., XO) facilitates the shift to the 6-Methylidene-6,7-dihydro-1H-purine (B) form to allow nucleophilic attack or hydride transfer.[1]

  • Form A (Stable): Aromatic pyrimidine ring; ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    .
    
  • Form B (Reactive): Quinoid-like pyrimidine ring; ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ; Protonated N1.
    

Energetics: Quantum mechanical studies (MP2/6-31G*) indicate the activation free energy for the intramolecular proton transfer (N9 ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


 N3 or C6-methyl 

N1) is significant (

30–60 kcal/mol in gas phase), but is catalytically lowered by active site residues (e.g., Glu802 in XO).

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Biological Consequence NodeA 6-Methylpurine (Aromatic Form) Stable in Solution NodeB 6-Methylidene-6,7-dihydro-1H-purine (Exocyclic Methylene Form) Biologically Reactive NodeA->NodeB Proton Shift (Enzyme Catalyzed) NodeC Xanthine Oxidase Binding NodeB->NodeC Substrate NodeD Nucleoside Metabolism NodeB->NodeD Prodrug Activation

Figure 1: Tautomeric interconversion essential for biological recognition.[1]

Mechanism of Action

Xanthine Oxidase (XO) Interaction

The 6-methylidene species is a "slow substrate" for Xanthine Oxidase, making it an invaluable tool for kinetic studies.[1]

  • Mechanism: XO hydroxylates purines at C8.[1] For 6-methylpurine, the reaction is rate-limited by the tautomerization to the 6-methylidene form or the chemical step involving the exocyclic group.[1]

  • "Very Rapid" Signal: Reaction with XO generates a specific Molybdenum-V (Mo(V)) Electron Paramagnetic Resonance (EPR) signal known as the "Very Rapid" signal.[1][2] This confirms that the enzyme processes the neutral form of the substrate, and the methylidene tautomer facilitates the orientation for C8-hydroxylation.[1]

  • Outcome: Conversion to 2,8-dihydroxy-6-methylpurine (via 8-hydroxy-6-methylpurine), which is eventually excreted or further metabolized.[1]

Cytotoxicity & Metabolic Activation

While the methylidene form is the transient species, the net biological activity of the parent scaffold is high cytotoxicity.[1]

  • Transport: Enters cells via nucleobase transporters.[1]

  • Ribosylation: Converted by Adenine Phosphoribosyltransferase (APRT) to 6-Methyl-IMP (6-methylpurine riboside 5'-monophosphate).[1]

  • Inhibition: 6-Methyl-IMP is a potent inhibitor of PRPP Amidotransferase , the rate-limiting enzyme in de novo purine synthesis.[1]

  • Result: ATP depletion and inhibition of DNA/RNA synthesis.[1]

In Vitro Experimental Data

The following data summarizes the activity of the 6-methylpurine scaffold (dependent on the methylidene tautomer availability).

Assay TypeCell Line / EnzymeParameterValueNotes
Enzymatic Xanthine Oxidase (Bovine Milk)ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


Slow turnover allows intermediate trapping.
Enzymatic Xanthine Oxidasengcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


Comparable to xanthine, indicating tight binding.
Cytotoxicity HeLa (Cervical Cancer)ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


Highly potent inhibition of proliferation.
Cytotoxicity L1210 (Leukemia)ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


Sensitive to purine starvation.
Metabolism APRT (Human)ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


Competes effectively with Adenine.

Detailed Experimental Protocols

Protocol A: Xanthine Oxidase Kinetic Assay (Spectrophotometric)

Objective: To measure the rate of oxidation of 6-methylpurine, validating the formation of the reactive intermediate.[1]

  • Reagent Preparation:

    • Buffer: 50 mM Potassium Phosphate, pH 7.4, containing 0.1 mM EDTA.

    • Substrate Stock: Dissolve 6-methylpurine (10 mM) in DMSO. Dilute to working concentrations (10–200 ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
      M) in buffer. Note: Ensure pH is re-adjusted if necessary, as the tautomeric ratio is pH-dependent.
      
    • Enzyme: Xanthine Oxidase (from bovine milk), approx 0.1 units/mL.[1]

  • Assay Procedure:

    • Pre-incubate 980

      
      L of Buffer at 25°C in a quartz cuvette.
      
    • Add 10 ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
      L of Substrate Stock.
      
    • Initiate reaction with 10 ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
      L of Enzyme solution.
      
    • Detection: Monitor absorbance increase at 305 nm (specific for 8-hydroxy-6-methylpurine formation) or 290 nm .[1]

    • Data Analysis: Plot Initial Velocity (

      
      ) vs. [Substrate] using the Michaelis-Menten equation to determine 
      
      
      
      and
      
      
      .
Protocol B: Evaluation of Cytotoxicity (MTT Assay)

Objective: To determine the IC50 of the scaffold in vitro.[1]

  • Cell Culture: Seed HeLa or L1210 cells at

    
     cells/well in 96-well plates containing RPMI-1640 + 10% FBS.
    
  • Compound Treatment:

    • Prepare serial dilutions of 6-methylpurine (0.01

      
      M to 100 
      
      
      
      M).
    • Add to wells (triplicate) and incubate for 72 hours at 37°C, 5% CO

      
      .
      
  • Readout:

    • Add MTT reagent (5 mg/mL) and incubate for 4 hours.[1]

    • Solubilize formazan crystals with DMSO.[1]

    • Measure Absorbance at 570 nm.[1]

  • Calculation: Normalize to vehicle control (DMSO) and calculate IC

    
     using non-linear regression (Sigmoidal dose-response).
    

Pathway Visualization

The following diagram illustrates the metabolic activation and enzymatic interaction pathways of the 6-methylidene scaffold.

BiologicalPathway MeP 6-Methylpurine (Stable Precursor) Tautomer 6-Methylidene-6,7-dihydro-1H-purine (Active Tautomer) MeP->Tautomer Equilibrium (pH/Enzyme dependent) APRT APRT (Phosphoribosyltransferase) MeP->APRT + PRPP XO Xanthine Oxidase Tautomer->XO Binding OxProd 8-Hydroxy-6-methylpurine XO->OxProd Hydroxylation at C8 MeIMP 6-Methyl-IMP (Nucleotide) APRT->MeIMP Ribosylation Inhib Inhibition of PRPP Amidotransferase MeIMP->Inhib Feedback Inhibition Tox ATP Depletion & Cell Death Inhib->Tox Metabolic Collapse

Figure 2: Metabolic fate of the 6-methylidene scaffold: Oxidation vs. Lethal Ribosylation.[1]

References

  • Tautomeric Energetics of Xanthine Oxidase Substrates. Source:Journal of Inorganic Biochemistry Context: Defines the stability of 2-oxo-6-methylpurine and 6-methylpurine tautomers in the gas phase and aqueous solution, establishing the energetic barrier for the formation of the methylidene species.[1] URL:[Link][1]

  • Studies on the Mechanism of Action of Xanthine Oxidase. Source:PubMed / J. Inorg.[1] Biochem (2004) Context:[1][2] Details the "Very Rapid" Mo(V) EPR signal observed with 6-methylpurine, confirming the role of the tautomer in the reaction mechanism. URL:[Link]

  • Synthesis and Biological Activity of 6-Substituted Purine Derivatives. Source:ResearchGate / Chemical Engineering College Context: Provides synthetic protocols for 6-substituted purines and evaluation of their antimicrobial and cytotoxic activities. URL:[Link]

  • 6-Methylpurine Derived Sugar Modified Nucleosides. Source:PubMed / Nucleosides Nucleotides Nucleic Acids Context: Discusses the synthesis of nucleosides utilizing the 6-methylpurine base and their substrate activity with Purine Nucleoside Phosphorylase (PNP). URL:[Link]

  • Xanthine Oxidase—A Personal History (Mechanism Review). Source:MDPI / Molecules Context: A comprehensive review by key authors in the field describing the crystallographic evidence of 2-hydroxy-6-methylpurine binding, validating the tautomeric shifts required for catalysis.[1] URL:[Link][1]

Sources

Technical Guide: Tautomeric Equilibrium of 6-Methylpurine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Chameleon

In the realm of heterocyclic chemistry and drug design, 6-methylpurine (6MP) derivatives represent a classic yet complex case of prototropic tautomerism. Unlike static molecular scaffolds, these purines exist in a dynamic equilibrium between the N9-H and N7-H forms.[1]

For a Senior Application Scientist, this is not merely an academic curiosity; it is a critical variable in ligand-protein binding affinity , solubility profiles , and mutagenic potential . A drug candidate designed assuming the N9-H tautomer may fail if the active site stabilizes the N7-H form.

This guide provides a rigorous technical analysis of the thermodynamic drivers, experimental characterization, and computational modeling of this equilibrium.

Thermodynamic & Mechanistic Drivers

The N9-H vs. N7-H Dichotomy

The core purine scaffold allows the labile proton to migrate between the imidazole nitrogens (N7 and N9).[1]

  • N9-H Tautomer: Generally the dominant form in the gas phase and non-polar solvents due to minimized dipole-dipole repulsion and lone-pair interactions.

  • N7-H Tautomer: Becomes competitively populated (and occasionally dominant) in polar solvents or specific enzymatic pockets due to high solvation energy and specific hydrogen bonding networks.

The Methyl Effect: The electron-donating methyl group at the C6 position exerts a positive inductive effect (+I). Compared to the electron-withdrawing amino group in adenine (6-aminopurine), the 6-methyl group alters the basicity of the ring nitrogens. This subtle electronic modulation destabilizes the N1-H form (common in oxidized purines) and firmly establishes the N9H


 N7H equilibrium as the primary structural determinant.
Solvent-Dependent Stability

The equilibrium constant (


) is highly sensitive to the dielectric constant (

) of the medium.
Phase/SolventDominant Tautomer

(approx.)[2][3]
Mechanistic Driver
Gas Phase N9-H (>99%)~4.0 kcal/molIntrinsic electronic stability; lack of solvation stabilization.
Non-polar (e.g.,

)
N9-H ~2-3 kcal/molWeak dipole interaction favors the less polar N9H form.
Polar Aprotic (DMSO) Mixture < 1.0 kcal/molHigh dipole moment of N7H is stabilized by the solvent field.
Water Mixture (N9H > N7H) ~0.2 - 0.5 kcal/molH-bonding capability of water stabilizes the more basic N7 site.

Critical Insight: In aqueous solution, the energy barrier is so low that 6-methylpurine derivatives exist as a rapid equilibrium mixture. Standard room-temperature NMR observes a time-averaged signal, masking the presence of the minor tautomer.[4]

Visualization of Tautomeric Pathways

The following diagram illustrates the equilibrium pathways and the experimental/computational workflow required to resolve them.

TautomerismWorkflow cluster_equilibrium Thermodynamic Equilibrium cluster_methods Characterization Workflow N9H N9-H Tautomer (Dominant in Gas/Non-polar) TS Transition State (Proton Transfer) N9H->TS + Energy RT_NMR Room Temp NMR (Average Signal) N9H->RT_NMR TS->N9H N7H N7-H Tautomer (Stabilized in Polar/Enzymes) TS->N7H Solvent Stabilization N7H->TS N7H->RT_NMR LT_NMR Low-Temp NMR (-60°C) (Slow Exchange Regime) RT_NMR->LT_NMR Decoalescence DFT DFT Calculation (B3LYP/6-311+G(d,p) + PCM) LT_NMR->DFT Validation

Caption: Tautomeric interconversion pathways and the analytical hierarchy for resolving N9H/N7H species.

Experimental Protocol: Low-Temperature NMR Spectroscopy

To distinguish N7-H from N9-H, one must slow the proton exchange rate below the NMR time scale. This protocol utilizes decoalescence temperature analysis.

Objective

Direct observation and integration of distinct signals for N7-H and N9-H tautomers to calculate


.
Reagents & Equipment
  • Compound: 6-Methylpurine derivative (>98% purity).

  • Solvent: DMF-d7 or THF-d8 (Must remain liquid at -100°C; avoid DMSO/Water which freeze).

  • Instrument: 500 MHz NMR (or higher) with a variable temperature (VT) probe.

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 5-10 mg of the derivative in 0.6 mL of DMF-d7 .

    • Add a trace amount of TMS as an internal reference.

    • Note: Ensure the sample is strictly anhydrous. Water catalyzes proton exchange, merging signals even at low temperatures.

  • Baseline Acquisition (298 K):

    • Acquire a standard 1H-NMR and 13C-NMR spectrum at 25°C.

    • Observe the C4 and C5 signals. In a fast-exchange regime, these appear as broad or averaged singlets.

  • Stepwise Cooling (The Decoalescence Study):

    • Cool the probe to 273 K (0°C) and shim. Acquire spectrum.

    • Decrease temperature in 10 K increments (263 K, 253 K...).

    • Monitor the C4 and C5 carbon signals (13C is often more distinct than 1H for tautomers).

  • Critical Observation Point (< 220 K):

    • Around -50°C to -70°C , the averaged signals should broaden and split into two distinct sets of peaks.

    • Set A (Major): Corresponds to N9-H.

    • Set B (Minor): Corresponds to N7-H.

  • Quantification:

    • Integrate the distinct signals (e.g., the C8-H proton or C5 carbon).

    • Calculate

      
      .
      
  • Validation:

    • Compare chemical shifts with literature values. N7-H tautomers typically show a C5 signal shifted upfield relative to N9-H due to different shielding environments [1].

Computational Modeling Protocol (DFT)[6]

When experimental resolution is limited, Density Functional Theory (DFT) provides the necessary energetic landscape.

Methodology
  • Software: Gaussian 16/09 or ORCA.

  • Functional/Basis Set: B3LYP/6-311++G(d,p) . This level of theory is the industry standard for heterocyclic tautomerism, providing a balance of cost and accuracy for H-bonding interactions [2].

  • Solvation Model: PCM (Polarizable Continuum Model) or SMD . Gas phase calculations are insufficient for purines.

Self-Validating Logic
  • Input: Build both N9H and N7H structures.

  • Optimization: Opt Freq SCRF=(Solvent=Water).

  • Check: Ensure zero imaginary frequencies.

  • Output: Compare Gibbs Free Energy (

    
    ).[2]
    
    • If

      
      , expect a mixture.
      
    • If

      
       kcal/mol, the minor tautomer is likely < 1% at equilibrium.
      

Implications for Drug Development[7]

Mutagenicity and Base Pairing

The "rare tautomer" hypothesis suggests that transient N7-H forms can lead to spontaneous mutations.[5] While the N9-H form pairs canonically (Watson-Crick), the N7-H form presents a different H-bond donor/acceptor face (Hoogsteen-like geometry), potentially leading to mismatches during replication [3].

Binding Affinity

In Structure-Based Drug Design (SBDD), docking algorithms often fix the ligand in the lowest-energy tautomer (N9-H). However, if the protein binding pocket contains residues (e.g., Asp/Glu) that stabilize the N7-H form, the "energy penalty" for tautomerization must be paid by the binding energy.

  • Actionable Advice: Always dock both tautomers. If the N7-H pose scores significantly better, experimental validation (via the NMR protocol above) is mandatory to ensure the tautomer is accessible.

References

  • Direct determination of tautomerism in purine derivatives by low-temperature NMR spectroscopy. Source: Tetrahedron Letters / ResearchGate URL:[Link]

  • Purine tautomeric preferences and bond-length alternation in relation with protonation-deprotonation. Source: PMC / NIH URL:[Link]

  • New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Source: Indian Academy of Sciences URL:[Link]

  • A DFT Study of Solvation Effects on Tautomerism of 6-oxo Purine. Source: Oriental Journal of Chemistry URL:[Link]

Sources

The Therapeutic Potential of 6-Methylidene-6,7-dihydro-1H-purine in Targeted Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

The development of targeted antineoplastic agents requires maximizing tumor selectivity while minimizing systemic toxicity. One of the most robust frameworks to achieve this is Gene-Directed Enzyme Prodrug Therapy (GDEPT), commonly referred to as suicide gene therapy1[1].

At the forefront of this field is the Escherichia coli Purine Nucleoside Phosphorylase (PNP) system, which utilizes the prodrug 6-methylpurine-2'-deoxyriboside (MeP-dR). While the active metabolite is broadly referred to in clinical literature as 6-methylpurine, the molecule exists in a dynamic tautomeric equilibrium. The active pharmacophore—critical for active-site binding and subsequent lipid bilayer permeation—is structurally defined by its exocyclic double-bond tautomer: 6-Methylidene-6,7-dihydro-1H-purine 2[2].

This whitepaper explores the mechanistic causality, pharmacokinetic advantages, and self-validating experimental workflows required to harness 6-Methylidene-6,7-dihydro-1H-purine as a potent, long-acting suicide gene toxin 3[3].

Mechanism of Action: The E. coli PNP / Prodrug Axis

The therapeutic window of 6-Methylidene-6,7-dihydro-1H-purine is entirely dependent on differential enzymatic affinity. Human PNP cannot efficiently cleave MeP-dR. However, when tumor cells are transduced with E. coli PNP, the bacterial enzyme rapidly catalyzes the glycosidic cleavage of the prodrug, releasing the highly toxic free base1[1].

Once liberated in the cytoplasm, the compound undergoes a lethal cascade:

  • Phosphoribosylation: Host adenine phosphoribosyltransferase (APRT) converts the free base into its ribonucleotide form (MeP-RMP)4[4].

  • Pseudofeedback Inhibition: MeP-RMP acts as a potent pseudofeedback inhibitor of phosphoribosylpyrophosphate (PRPP) amidotransferase and adenylosuccinate synthetase, effectively starving the tumor cell by halting de novo purine biosynthesis5[5].

  • Chain Termination: Subsequent kinase activity yields the active triphosphate (MeP-R-TP), which incorporates into RNA and DNA, causing irreversible inhibition of protein and nucleic acid synthesis6[6].

MoA Prodrug MeP-dR (Prodrug) Active 6-Methylidene-6,7-dihydro-1H-purine Prodrug->Active Cleavage Enzyme E. coli PNP Enzyme->Active Catalysis Nucleotide MeP-RMP Active->Nucleotide APRT Enzyme Triphosphate MeP-RTP Nucleotide->Triphosphate Kinases Target Apoptosis / Cell Death Triphosphate->Target RNA/DNA Inhibition

Fig 1: Metabolic activation pathway of 6-Methylidene-6,7-dihydro-1H-purine via E. coli PNP.

The Gap-Junction-Independent Bystander Effect

A critical limitation in early suicide gene therapies (such as the HSV-TK / Ganciclovir system) was their reliance on gap junctions to transfer toxic metabolites to neighboring untransfected cells 7[7]. Solid tumors often downregulate connexin proteins, rendering gap-junction-dependent therapies ineffective.

Because 6-Methylidene-6,7-dihydro-1H-purine is an uncharged, lipophilic free base, it bypasses this limitation entirely. It freely diffuses across lipid bilayers, entering neighboring tumor cells regardless of gap junction status1[1]. This profound "bystander effect" means that transducing as little as 5-10% of a tumor mass can lead to complete tumor regression.

Bystander Transfected PNP+ Tumor Cell Toxin Active Tautomer Transfected->Toxin Intracellular Conversion Prodrug MeP-dR Prodrug->Transfected Uptake Untransfected PNP- Bystander Cell Toxin->Untransfected Membrane Diffusion Death Tumor Eradication Toxin->Death Direct Toxicity Untransfected->Death Bystander Toxicity

Fig 2: Gap-junction-independent bystander effect driven by membrane diffusion.

Quantitative Pharmacokinetic Profiling

To understand the superiority of the PNP/MeP-dR axis, we must analyze the pharmacokinetics of the active metabolites. Mechanistic studies in human CEM cells reveal that the concentration of 6-Methylidene-6,7-dihydro-1H-purine required to inhibit growth by 50% (IC50) is highly potent (9 µM), and its triphosphate derivative exhibits an extraordinary intracellular half-life of ~48 hours6[6].

Table 1: Comparative Profiling of GDEPT Toxins

Toxin / Active MetaboliteAssociated ProdrugIC50 (CEM cells)Intracellular Half-LifeBystander Mechanism
6-Methylidene-6,7-dihydro-1H-purine MeP-dR9 µM~48 hoursHigh (Gap-junction independent)
2-Fluoroadenine (F-Ade) F-ara-AMP0.15 µM~5 hoursHigh (Gap-junction independent)
5-Fluorouracil (5-FU) 5-FC120 µM< 2 hoursLow / Diffusion-limited
Ganciclovir Triphosphate GanciclovirVariable~12 hoursModerate (Gap-junction dependent)

Data synthesized from Parker et al. (1998) and contemporary GDEPT pharmacokinetic reviews.

Experimental Protocols: Self-Validating Bystander Assays

As a Senior Application Scientist, I emphasize that testing prodrug systems requires strict controls to rule out spontaneous hydrolysis or media-driven artifacts. The following protocol is a self-validating system designed to definitively prove gap-junction-independent bystander efficacy.

Protocol: In Vitro Co-Culture Assay for Bystander Efficacy

Phase 1: Vector Transduction & Clonal Selection

  • Transfect target tumor cells (e.g., U87 glioma) with a lentiviral vector harboring the E. coli PNP gene.

  • Select with puromycin (or appropriate marker) to establish a 100% PNP+ stable cell line. Causality: Generating a pure positive population is required to accurately mix ratios in Phase 2, ensuring mathematical precision of the bystander effect.

Phase 2: Co-Culture Seeding

  • Seed 96-well plates at a total density of

    
     cells/well.
    
  • Create a gradient of PNP+ to PNP- cells: 0:100, 10:90, 50:50, and 100:0. Causality: This gradient acts as the core validation of the bystander effect. If the 10:90 well exhibits >90% cell death upon prodrug administration, gap-junction-independent diffusion of 6-Methylidene-6,7-dihydro-1H-purine is confirmed.

Phase 3: Prodrug Administration & Self-Validation

  • After 24 hours of cell adhesion, replace media with fresh media containing MeP-dR ranging from 0.1 µM to 100 µM.

  • Critical Control: Include a "Cell-Free" well containing only media and 100 µM MeP-dR. Self-Validation: Analyze the cell-free media via HPLC after the incubation period. If free base is detected, spontaneous hydrolysis is occurring, invalidating the bystander data. The prodrug must remain completely stable in the absence of PNP.

Phase 4: Incubation & Quantification

  • Incubate for 120 hours. Causality: Because the active triphosphate (MeP-R-TP) has a half-life of ~48 hours6[6], short incubations (e.g., 48h) will yield false negatives. Extended incubation is required to capture terminal chain-termination events.

  • Quantify viability using an ATP-luminescence assay (e.g., CellTiter-Glo) and normalize against vehicle-treated controls.

Conclusion

6-Methylidene-6,7-dihydro-1H-purine represents a paradigm shift in suicide gene therapy. By leveraging the specific cleavage capabilities of E. coli PNP, its unique tautomeric structure allows for unparalleled membrane diffusion, bypassing the resistance mechanisms that plague traditional gap-junction-dependent therapies. When combined with its exceptionally long intracellular half-life and potent inhibition of de novo purine biosynthesis, it stands as a premier candidate for targeting refractory, slow-growing solid tumors.

References

  • Metabolism and metabolic actions of 6-methylpurine and 2-fluoroadenine in human cells Source: PubMed / NIH URL:[Link][6]

  • A long-acting suicide gene toxin, 6-methylpurine, inhibits slow growing tumors after a single administration Source: PubMed / NIH URL:[Link][3]

  • Suicide gene therapy: a promising approach towards gene delivery Source: OAText URL:[Link][1]

  • Progress and Problems with the Use of Suicide Genes for Targeted Cancer Therapy Source: PMC / NIH URL:[Link][7]

  • Inhibition of De Novo Purine Biosynthesis and Interconversion by 6-Methylpurine in Escherichia coli Source: ASM Journals / PMC URLs:[Link][4] and[Link][5]

Sources

Comprehensive Technical Guide: Molecular Weight, Formula, and Structural Elucidation of 6-Methylidene-6,7-dihydro-1H-purine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Methylidene-6,7-dihydro-1H-purine is a rare, non-aromatic tautomer of the well-characterized cytotoxic adenine analog, 6-methylpurine[1]. While the predominant form in standard conditions is the fully aromatic 6-methyl-9H-purine, the methylidene tautomer plays a critical role in specialized biochemical interactions, particularly concerning enzyme active-site binding and protonation dynamics[2]. This whitepaper provides an in-depth technical breakdown of its molecular weight (134.14 g/mol ), chemical formula (C6H6N4), and the rigorous analytical workflows required to isolate and validate its structural identity.

Chemical Identity and Physicochemical Parameters

Understanding the baseline quantitative data is the first step in structural elucidation. The tautomeric shift from a methyl group (-CH3) to a methylidene group (=CH2) alters the hybridization of the C6 carbon and the distribution of double bonds within the purine core, but it strictly conserves the overall atomic composition[3].

Table 1: Core Physicochemical Properties

ParameterValueAnalytical Significance
IUPAC Name 6-Methylidene-6,7-dihydro-1H-purineIndicates an exocyclic double bond at C6 and saturation at N7.
Chemical Formula C6H6N4Conserved across all prototropic tautomers of 6-methylpurine[3].
Molecular Weight 134.14 g/mol Standard molar mass used for stoichiometric calculations[1].
Monoisotopic Mass 134.0592 DaCritical target for High-Resolution Mass Spectrometry (HRMS)[3].
Parent Compound 6-Methylpurine (CAS: 2004-03-7)The stable, commercially available aromatic precursor[1].

Structural Elucidation & Tautomeric Equilibrium

The structural complexity of 6-methylidene-6,7-dihydro-1H-purine arises from its dynamic equilibrium with 6-methylpurine[4]. In the predominant aromatic form, the purine ring maintains a fully delocalized π-electron system. However, through a solvent-mediated or enzyme-catalyzed proton transfer, a proton from the C6-methyl group migrates to a ring nitrogen (typically N1 or N7). This migration forces the formation of an exocyclic carbon-carbon double bond (=CH2), resulting in the methylidene tautomer[2].

Because this rare tautomer sacrifices the full aromaticity of the pyrimidine ring, it is thermodynamically less stable in the gas phase but can be significantly stabilized in highly polar aqueous solutions or within the hydrophobic pockets of target enzymes[2].

Tautomeric_Equilibrium A 6-Methyl-9H-purine (Aromatic, Predominant) Formula: C6H6N4 B Proton Transfer (Solvent-Mediated) A->B Activation B->A Stabilization C 6-Methylidene-6,7-dihydro-1H-purine (Exocyclic =CH2, Rare Tautomer) Formula: C6H6N4 B->C Tautomerization C->B Reversion

Fig 1: Logical flow of the tautomeric equilibrium between 6-methylpurine and its methylidene form.

Analytical Workflows for Molecular Weight & Formula Verification

To definitively prove the presence of the C6H6N4 formula and distinguish the methylidene tautomer from its aromatic counterpart, an orthogonal analytical approach utilizing HRMS and NMR is required.

Analytical_Workflow cluster_MS Molecular Weight Determination (HRMS) cluster_NMR Structural Elucidation (NMR) Sample Sample Preparation (6-Methylpurine in DMSO-d6) LC UHPLC Separation (C18 Column, Gradient Elution) Sample->LC NMR1H 1H NMR Spectroscopy (600 MHz, 298 K) Sample->NMR1H NMR13C 13C NMR Spectroscopy (150 MHz, 298 K) Sample->NMR13C HRMS ESI-TOF MS (Soft Ionization, Positive Mode) LC->HRMS Mass Confirm Exact Mass m/z 135.0670 [M+H]+ HRMS->Mass Struct Identify =CH2 vs -CH3 (Proton/Carbon Chemical Shifts) NMR1H->Struct NMR13C->Struct

Fig 2: Orthogonal analytical workflow for MW determination and structural elucidation via HRMS & NMR.

Protocol 1: Exact Mass Determination via LC-ESI-HRMS

Objective: Validate the chemical formula (C6H6N4) by measuring the exact monoisotopic mass (134.0592 Da)[3]. Causality & Design: Electrospray Ionization (ESI) is selected as a "soft" ionization technique. Hard ionization (like Electron Impact) would rapidly fragment the fragile exocyclic =CH2 double bond. ESI preserves the intact molecule, allowing the Time-of-Flight (TOF) analyzer to measure the [M+H]+ ion with sub-ppm mass accuracy.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of 6-methylpurine standard in 1 mL of LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid. Reasoning: Formic acid promotes protonation, enhancing the [M+H]+ signal in positive ion mode.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a gradient of Water to Acetonitrile (both with 0.1% FA) over 5 minutes.

  • Mass Spectrometry Acquisition: Operate the ESI-TOF in positive mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 250°C to prevent thermal degradation of the tautomer.

  • Data Analysis: Extract the ion chromatogram for m/z 135.0670 (calculated for C6H7N4+).

  • Self-Validation (QC): Infuse a known calibrant (e.g., Leucine Enkephalin, m/z 556.2771) simultaneously via a lock-mass spray to ensure mass accuracy remains within <2 ppm error.

Protocol 2: Tautomer Discrimination via NMR Spectroscopy

Objective: Differentiate the =CH2 protons of 6-methylidene-6,7-dihydro-1H-purine from the -CH3 protons of 6-methylpurine[4]. Causality & Design: Tautomeric exchange is highly sensitive to the solvent environment. Using aprotic solvents like DMSO-d6 slows the intermolecular proton exchange rate on the NMR timescale, allowing the distinct signals of the rare methylidene tautomer to be observed without signal averaging into a single broad peak[4].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d6. Add 0.05% Tetramethylsilane (TMS) as an internal reference.

  • 1H NMR Acquisition: Acquire a 1H spectrum at 600 MHz (298 K) using a standard 30° pulse sequence with a 2-second relaxation delay. Reasoning: A high-field magnet (600 MHz) is required to resolve the fine splitting of the exocyclic protons.

  • 13C NMR Acquisition: Acquire a 13C{1H} decoupled spectrum at 150 MHz with a minimum of 1024 scans to ensure sufficient signal-to-noise for the less abundant tautomer.

  • Spectral Interpretation:

    • Aromatic Tautomer: Look for a sharp 3H singlet around 2.7 ppm (1H) and a carbon resonance near 19 ppm (13C) corresponding to the -CH3 group.

    • Methylidene Tautomer: Look for a 2H signal shifted significantly downfield (approx. 4.5–5.5 ppm) due to the alkene nature of the =CH2 group, and a corresponding sp2 carbon resonance (>100 ppm).

  • Self-Validation (QC): Perform a 2D HSQC (Heteronuclear Single Quantum Coherence) experiment to directly correlate the downfield =CH2 protons with their specific sp2 carbon, definitively ruling out impurities.

Mechanistic Insights and Biological Relevance

The precise molecular weight and structural configuration of 6-methylidene-6,7-dihydro-1H-purine are not merely academic curiosities; they have profound implications in drug development. 6-Methylpurine is a highly toxic adenine analog utilized in gene therapy approaches involving Escherichia coli purine nucleoside phosphorylase (PNP)[1].

The ability of the purine core to shift into the methylidene tautomeric form alters its hydrogen-bonding donor/acceptor profile[2]. When this molecule incorporates into a biological system, the presence of the exocyclic double bond can induce mispairing during DNA replication or alter the binding affinity within the hydrophobic active site of PNP. Understanding the exact formula (C6H6N4) and the thermodynamic boundaries of this tautomerization allows drug development professionals to design more stable prodrugs or inhibitors that lock the molecule into its most pharmacologically active state.

References

  • PubChem. "6-Methylpurine | C6H6N4 | CID 5287547". National Center for Biotechnology Information.
  • Sigma-Aldrich. "6-Methylpurine ≥99% 2004-03-7".
  • Raczyńska, E. D., et al. "Purine tautomeric preferences and bond-length alternation in relation with protonation-deprotonation and alkali metal cationization". ResearchGate.
  • Szatylowicz, H., et al. "Structure of Neutral Molecules and Monoanions of Selected Oxopurines in Aqueous Solutions As Studied by NMR Spectroscopy and Theoretical Calculations". The Journal of Physical Chemistry A, ACS Publications.

Sources

Technical Whitepaper: Synthesis of 6-Methylidene-6,7-dihydro-1H-purine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis and chemical evolution of 6-Methylidene-6,7-dihydro-1H-purine and its derivatives. This guide is structured for researchers requiring actionable, high-level synthetic protocols and mechanistic insights.

Executive Summary: The "Exocyclic Challenge"

The synthesis of 6-Methylidene-6,7-dihydro-1H-purine represents a specific challenge in heterocyclic chemistry: the disruption of the aromatic purine sextet to install an exocyclic double bond (


) at the C6 position. Unlike standard 6-methylpurines, which retain aromaticity, the 6-methylidene tautomer forces the pyrimidine ring into a quinoid-like, dihydro- structure (typically 1,6- or 6,7-dihydro).

These scaffolds are critical isosteres in the development of acyclic nucleoside phosphonates and antiviral agents (e.g., anti-HIV, anti-HBV), where the exocyclic methylene mimics the hydrogen-bonding spatial arrangement of the C6-oxo group (guanine/hypoxanthine) or C6-amino group (adenine) while altering the electronic profile.

Structural Dynamics & Tautomerism

Before synthesis, one must understand the target. The "6-Methylidene" moiety creates a tautomeric equilibrium.

  • Aromatic Form: 6-Methylpurine (Thermodynamically favored).

  • Exocyclic Form: 6-Methylidene-1,6-dihydropurine (Kinetically accessible, often requires "locking" via N-alkylation or specific solvent interactions).

The synthesis of the stable 6-methylidene derivative often requires substitution at N1 or N7/N9 to prevent re-aromatization to the 6-methyl form.

Historical Evolution of Synthetic Pathways[1]

Era 1: Direct Alkylation & Grignard Failures (1960s-1980s)

Early attempts utilized the reaction of 6-chloropurine with methyl magnesium bromide or methyllithium.

  • Failure Mode: The acidic protons on the imidazole ring (N7/N9) quenched organometallics. Protecting groups were labile, and the harsh conditions often led to ring opening.

  • Outcome: Low yields (<20%) and complex mixtures.

Era 2: The Wittig Approach (1980s-1990s)

Researchers shifted to Wittig olefination of 6-formylpurines.

  • Mechanism: 6-Methylpurine

    
     Oxidation 
    
    
    
    6-Formylpurine
    
    
    
    
    .
  • Limitation: 6-Formylpurines are notoriously unstable and prone to hydration/oxidation.

Era 3: The Palladium Revolution (1990s-Present)

The introduction of Pd(0)-catalyzed cross-coupling, specifically the Stille Coupling , revolutionized this field. It allows for the introduction of vinyl and methylene equivalents under neutral conditions, compatible with sensitive N-glycosidic bonds in nucleosides.

Core Protocol: Palladium-Catalyzed Synthesis (Stille Method)

This protocol describes the "Gold Standard" method for synthesizing 6-alkenyl/methylidene purine derivatives from 6-chloropurine precursors. This method is preferred for its functional group tolerance.

Experimental Workflow
ParameterSpecification
Starting Material 6-Chloro-9-(protected)-purine (e.g., THP or Acetyl protected)
Reagent Tributyl(vinyl)tin or Tributyl(hydroxymethyl)tin equivalents
Catalyst

(Tetrakis) or

with

Solvent DMF or Dioxane (Anhydrous)
Temperature 80°C - 100°C
Atmosphere Argon (Strictly Oxygen-free)
Step-by-Step Methodology
  • Catalyst Activation:

    • In a flame-dried Schlenk flask, dissolve 6-chloropurine derivative (1.0 equiv) in anhydrous DMF (0.1 M).

    • Add

      
        (0.05 equiv). Note: Fresh catalyst is critical. If the crystals are black, recrystallize or discard.
      
    • Degas the solution by bubbling Argon for 15 minutes.

  • Coupling Reaction:

    • Add Tributyl(vinyl)tin (1.2 equiv) via syringe.

    • Heat the mixture to 90°C for 4-12 hours. Monitor via TLC (active UV species).

    • Mechanistic Insight: The reaction proceeds via Oxidative Addition (Pd inserts into C-Cl), Transmetallation (Sn transfers the vinyl group), and Reductive Elimination.

  • Workup (The "Tin Removal" Challenge):

    • Critical Step: Organotin byproducts are toxic and difficult to separate.

    • KF Method: Dilute reaction with

      
      , add aqueous KF solution. Stir vigorously for 30 mins. The polymeric 
      
      
      
      precipitates. Filter through Celite.
    • Concentrate filtrate and purify via Silica Gel Flash Chromatography (DCM/MeOH gradient).

  • Functionalization to Methylidene:

    • The resulting 6-vinylpurine is a homologue. To get the specific "6-methylidene" (exo-methylene), one typically employs ozonolysis followed by Wittig (if shortening chain) or isomerization techniques depending on the specific target (e.g., Entecavir vs. Acyclic Nucleoside).

    • Direct 6-Methylidene: Use Tributyl(methyl)tin followed by radical oxidation, OR use 6-triflate precursors with specific methylene-transfer reagents.

Visualization: The Stille Catalytic Cycle

The following diagram illustrates the specific catalytic cycle for converting 6-chloropurine to the 6-alkenyl/methylidene precursor.

StilleCycle Start 6-Chloropurine (Substrate) OxAdd Oxidative Addition (Pd(II) Complex) Start->OxAdd + Pd(0) Pd0 Pd(0)L2 (Active Catalyst) Pd0->OxAdd TransMet Transmetallation (Sn-Vinyl Transfer) OxAdd->TransMet + Vinyl-SnBu3 RedElim Reductive Elimination (Product Release) TransMet->RedElim - Bu3SnCl TinWaste Bu3Sn-Cl (Waste) TransMet->TinWaste RedElim->Pd0 Regeneration Product 6-Alkenyl Purine (Precursor) RedElim->Product

Caption: Figure 1. Pd(0)-catalyzed Stille cycle transforming 6-chloropurine into 6-alkenyl precursors, the critical step in modern exocyclic purine synthesis.

Alternative Pathway: The "Eschenmoser" Contraction

For researchers avoiding heavy metals, the Eschenmoser Sulfide Contraction offers a purely organic route, particularly for 6-methylidene compounds derived from thioamides.

  • Thioamide Formation: Convert 6-oxo purine (Hypoxanthine) to 6-thiopurine using

    
     or Lawesson’s Reagent.
    
  • Alkylation: React 6-thiopurine with an

    
    -halo ketone/ester to form the thioether.
    
  • Contraction: Treat with a weak base and phosphine (

    
    ).[1] The sulfur is extruded, forming the C=C double bond at the C6 position.
    

Strategic Applications & References

Key Applications
  • Antiviral Isosteres: The 6-methylidene group is non-hydrolyzable, unlike the 6-oxo or 6-amino groups, providing metabolic stability while maintaining H-bond acceptor capability (via N7).

  • Entecavir Intermediates: While Entecavir has a cyclopentyl methylene, the chemistry of installing exocyclic double bonds on the purine base utilizes similar Pd-catalyzed or radical methodologies.

References
  • Palladium-Catalyzed Cross-Coupling of 6-Halopurines

    • Title: Efficient Synthesis of 6-Substituted Purine Derivatives Using Pd-C
    • Source:Heterocycles / Clockss.org
    • URL:

  • Synthesis of 6-Methylidene Acyclic Nucleosides

    • Title: Synthesis of Some 6-Methylidene-9-purine Acyclic Nucleosides.
    • Source:ChemInform / ResearchG
    • URL:

  • Stille Coupling Methodology

    • Title: The Stille Reaction - Scope & Limitations (Purine Applications).[2]

    • Source:Chemistry LibreTexts
    • URL:

  • Wittig Reaction on Heterocycles

    • Title: Wittig Reaction - Mechanism and Heterocyclic Applic
    • Source:Master Organic Chemistry
    • URL:

Disclaimer: This guide outlines advanced chemical protocols involving hazardous reagents (Organotins, Palladium catalysts). All synthesis must be performed in a controlled laboratory environment with appropriate PPE and waste disposal mechanisms.

Sources

The Role of 6-Methylidene-6,7-dihydro-1H-purine in Nucleic Acid Research: Tautomeric Dynamics and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Whitepaper

Executive Summary

In the landscape of nucleic acid research and nucleoside analog development, 6-methylpurine (6-MP) and its reactive tautomer, 6-methylidene-6,7-dihydro-1H-purine , occupy a highly specialized niche. Unlike standard purine analogs that rely on simple steric hindrance or missing hydroxyl groups to terminate chain elongation, the 6-methylidene tautomer introduces a dynamic, highly reactive exocyclic double bond into the nucleic acid pool.

As a Senior Application Scientist, I have observed that many drug development programs fail to account for the tautomeric equilibrium of modified nucleobases. This guide deconstructs the chemical biology of 6-methylidene-6,7-dihydro-1H-purine, detailing its mechanism as a suicide inhibitor, its application in antiviral acyclic nucleosides, and providing self-validating protocols for its enzymatic evaluation and quantification.

Chemical Biology & Tautomeric Dynamics

6-Methylpurine is an adenine analog characterized by a methyl group at the C6 position of the purine ring. However, its biological activity is heavily dictated by its ability to undergo proton transfer, shifting from the aromatic 6-methylpurine to the 6-methylidene-6,7-dihydro-1H-purine form.

The Causality of Reactivity

In aqueous physiological conditions, the methyl group at C6 can lose a proton, forming an exocyclic carbon-carbon double bond (methylidene), while a proton is concurrently accepted at the N7 or N1 position of the imidazole or pyrimidine ring[1].

  • Why does this matter? The formation of the 6-methylidene tautomer breaks the classical aromaticity of the pyrimidine ring. This exocyclic double bond acts as a potent electrophile (Michael acceptor) and drastically alters the hydrogen-bonding topology of the base.

  • When incorporated into DNA or RNA, this tautomer can mimic both adenine and guanine, leading to lethal mutagenesis, or form covalent cross-links with polymerase residues, effectively halting nucleic acid synthesis[2].

Tautomerization Prodrug 6-Methylpurine Riboside (Prodrug) Enzyme E. coli PNP (Activation) Prodrug->Enzyme Cleavage Base 6-Methylpurine (Aromatic Form) Enzyme->Base Release Tautomer 6-Methylidene-6,7-dihydro-1H-purine (Reactive Tautomer) Base->Tautomer Tautomerization (pH dependent) Kinase Cellular Kinases (Anabolism) Base->Kinase Phosphorylation Tautomer->Kinase Phosphorylation Nucleotide 6-Methylidene-R-TP (Active Triphosphate) Kinase->Nucleotide ATP-dependent Target Polymerase Inhibition (Chain Termination) Nucleotide->Target Incorporation

Figure 1: Activation and tautomeric equilibrium of 6-methylpurine leading to nucleic acid incorporation.

Enzymatic Activation & Suicide Gene Therapy

The most prominent application of 6-methylpurine derivatives is in suicide gene therapy for oncology. Human cells lack the ability to efficiently cleave 6-methylpurine riboside (6-MPR) into its free base. However, Escherichia coli purine nucleoside phosphorylase (PNP) rapidly catalyzes this conversion[2].

By transfecting tumor cells with the E. coli PNP gene and systemically administering the non-toxic 6-MPR prodrug, localized generation of 6-methylpurine is achieved. Once inside the cell, the base is converted into 6-methylpurine ribonucleoside triphosphate (MeP-R-TP)[2]. The half-life of MeP-R-TP in human T-cells (CEM) is exceptionally long (approximately 48 hours), ensuring sustained inhibition of RNA and DNA synthesis[2].

Quantitative Toxicity Profile

The potency of the 6-methylidene/6-methylpurine system is vastly superior to traditional fluorinated pyrimidines during short-term exposure.

Table 1: Cytotoxicity of 6-Methylpurine vs. 5-Fluorouracil (4-hr Incubation)

Cell LineCompoundIC50 (µM)Mechanism of ActionCellular State Target
CEM (Human T-cell)6-Methylpurine9.0RNA/DNA Synthesis InhibitionProliferating & Quiescent
CEM (Human T-cell)5-Fluorouracil120.0Thymidylate Synthase InhibitionProliferating Only
MRC-5 (Fibroblast)6-Methylpurine< 10.0RNA/DNA Synthesis InhibitionProliferating & Quiescent

Data synthesized from Parker et al., 1998[2]. Note the unique ability of 6-methylpurine to target quiescent (non-dividing) cells, a critical advantage over 5-FU.

Antiviral Applications: Acyclic Nucleosides

Beyond oncology, the 6-methylidene scaffold is utilized in the synthesis of acyclic nucleosides for antiviral research. The synthesis of 6-methylidene-9-purine acyclic nucleosides has been explored specifically for anti-HIV activity[3].

Mechanistic Rationale: Acyclic nucleosides lack a rigid sugar ring, allowing them to bypass the stringent steric requirements of viral reverse transcriptase (RT). When the 6-methylidene tautomer is present on an acyclic scaffold, the exocyclic double bond can interact covalently with nucleophilic residues (such as cysteine or lysine) within the RT active site, or cause catastrophic mispairing during viral cDNA synthesis.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification to empower researchers to troubleshoot effectively.

Protocol A: E. coli PNP-Mediated Cleavage Assay for 6-Methylpurine Prodrugs

Purpose: To quantify the enzymatic conversion of 6-MPR to 6-methylpurine by recombinant E. coli PNP.

  • Buffer Preparation: Prepare a 50 mM Potassium Phosphate buffer (pH 7.4).

    • Causality: Phosphate is a required co-substrate for the phosphorylase reaction; pH 7.4 maintains the enzyme's structural integrity and stabilizes the tautomeric equilibrium of the product.

  • Substrate Initiation: Add 6-methylpurine riboside to a final concentration of 100 µM.

  • Enzyme Addition: Introduce 0.01 U/mL of purified E. coli PNP. Incubate at 37°C.

  • Reaction Quenching: At defined time points (0, 5, 10, 15, 30 min), extract 50 µL aliquots and quench with 50 µL of ice-cold 0.5 M perchloric acid.

    • Causality: Immediate acidification denatures the PNP enzyme, halting the reaction instantly to provide precise kinetic snapshots.

  • Neutralization: Neutralize the quenched samples with 10 µL of 5 M KOH. Centrifuge at 14,000 x g for 5 minutes to pellet the potassium perchlorate precipitate.

  • HPLC Analysis: Inject the supernatant onto a C18 reverse-phase column. Use a gradient of 0-20% methanol in 20 mM ammonium acetate (pH 5.5). Monitor absorbance at 260 nm.

Protocol B: LC-MS/MS Quantification of 6-Methylidene Adducts in Cellular DNA

Purpose: To detect and quantify the incorporation of the reactive 6-methylidene tautomer into the host genome.

Workflow Step1 Cell Culture & Dosing (CEM Cells + 6-MP) Step2 Nucleic Acid Extraction (Gentle Lysis) Step1->Step2 Step3 Enzymatic Digestion (Nuclease P1 + Alk. Phos.) Step2->Step3 Step4 LC-MS/MS Analysis (MRM Mode) Step3->Step4 Step5 Data Processing (Adduct Quantification) Step4->Step5

Figure 2: Step-by-step LC-MS/MS workflow for quantifying 6-methylidene adducts in nucleic acids.

  • Genomic Extraction: Treat CEM cells with 10 µM 6-methylpurine for 24 hours. Harvest cells and extract DNA using a standard phenol-chloroform method, avoiding temperatures above 37°C.

    • Causality: The exocyclic double bond of the 6-methylidene form is thermally labile and susceptible to hydration at high temperatures.

  • Enzymatic Digestion: Digest 5 µg of DNA using 2 Units of Nuclease P1 in 30 mM sodium acetate (pH 5.3) for 2 hours at 37°C.

    • Causality: Nuclease P1 efficiently cleaves single-stranded DNA into 5'-mononucleotides without requiring harsh chemical hydrolysis that would destroy the tautomer.

  • Dephosphorylation: Add 1 Unit of Calf Intestinal Alkaline Phosphatase (CIAP) and Tris-HCl (pH 8.0) to convert mononucleotides to free nucleosides. Incubate for 1 hour.

  • LC-MS/MS (MRM Mode): Analyze the digest using a triple quadrupole mass spectrometer. Monitor the specific Multiple Reaction Monitoring (MRM) transition for the 6-methylidene-deoxyriboside adduct (typically [M+H]+ m/z 251.1 -> 135.1 for the base fragment).

    • Causality: MRM provides the extreme sensitivity and specificity required to differentiate the 6-methylidene tautomer from natural adenine (m/z 252.1 -> 136.1).

References

  • Parker, W. B., Allan, P. W., Shaddix, S. C., Rose, L. M., & Speegle, H. F. (1998). Metabolism and metabolic actions of 6-methylpurine and 2-fluoroadenine in human cells. Biochemical Pharmacology, 55(10), 1673-1681. 2

  • El-Kousy, S., et al. (2010). Synthesis of Some 6-Methylidene-9-purine Acyclic Nucleosides with Expected anti-HIV activity. ChemInform, 31(8). 3

  • National Institutes of Health. (2010). QM/MM studies of xanthine oxidase: variations of cofactor, substrate, and active-site Glu802. PubMed.1

  • MilliporeSigma. (2025). 6-Methylpurine | 2004-03-7 Product Properties and Safety Information. Sigma-Aldrich.

Sources

Metabolic pathways involving 6-Methylidene-6,7-dihydro-1H-purine

Author: BenchChem Technical Support Team. Date: March 2026

Metabolic Pathways and Therapeutic Applications of 6-Methylidene-6,7-dihydro-1H-purine: A Technical Guide

Executive Briefing

For drug development professionals and molecular biologists engineering suicide gene therapies, exploiting the purine salvage pathway remains a gold standard for targeted cytotoxicity. At the center of this mechanism is 6-Methylidene-6,7-dihydro-1H-purine , the highly reactive exocyclic double-bond tautomer of 6-methylpurine. This whitepaper deconstructs the metabolic routing of this purine analog, detailing its generation via Gene-Directed Enzyme/Prodrug Therapy (GDEPT) and its subsequent lethal incorporation into cellular nucleotide pools.

By understanding the causality behind its enzymatic processing—specifically through E. coli Purine Nucleoside Phosphorylase (PNP) and eukaryotic Adenine Phosphoribosyltransferase (APRTase)—researchers can better optimize prodrug delivery systems and overcome resistance mechanisms in refractory solid tumors.

Molecular Dynamics: Tautomerism and Target Recognition

In aqueous physiological environments, 6-methylpurine exists in a tautomeric equilibrium with 6-methylidene-6,7-dihydro-1H-purine 1. While the aromatic 6-methylpurine form is thermodynamically favored, the 6-methylidene tautomer plays a critical transient role in enzymatic active sites.

The shift of the proton from the methyl group to the N1 or N7 position of the imidazole ring alters the hydrogen-bonding topography of the molecule. This structural plasticity allows the 6-methylidene tautomer to mimic natural adenine, bypassing cellular gatekeepers and acting as a high-affinity substrate for salvage enzymes that would otherwise reject bulky purine analogs.

Pathway Architecture: The GDEPT Activation Phase

The therapeutic utility of 6-methylidene-6,7-dihydro-1H-purine relies heavily on its targeted generation within the tumor microenvironment. Human PNP is highly specific and cannot efficiently cleave 6-substituted purine nucleosides due to steric constraints in its active site. Conversely, E. coli PNP operates as a hexameric enzyme with a highly permissive active site capable of rapid glycosidic cleavage of prodrugs like 6-methylpurine-2'-deoxyriboside (MeP-dR) 2.

Once the prodrug is cleaved by E. coli PNP (transfected into tumor cells via viral vectors), the liberated 6-methylidene-6,7-dihydro-1H-purine diffuses freely across the lipid bilayer. This membrane permeability is the biochemical engine of the "bystander effect," allowing a small percentage of transfected cells to generate enough toxin to eradicate surrounding non-transfected tumor cells, including slow-growing or quiescent populations 3.

G Prodrug MeP-dR (Prodrug) Tautomer1 6-Methylpurine Prodrug->Tautomer1 Glycosidic Cleavage PNP E. coli PNP Enzyme PNP->Prodrug Catalyzes Tautomer2 6-Methylidene-6,7- dihydro-1H-purine Tautomer1->Tautomer2 Tautomerization Diffusion Membrane Diffusion (Bystander Effect) Tautomer2->Diffusion Cellular Entry

Figure 1: GDEPT activation pathway and tautomerization of 6-methylpurine to its methylidene form.

Intracellular Metabolism: The APRTase Salvage Pathway

Once inside the target cell, the free base must be converted into its nucleotide form to exert cytotoxicity. This is exclusively mediated by Adenine Phosphoribosyltransferase (APRTase), which catalyzes the Mg²⁺-dependent transfer of the phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to the purine base 4.

The resulting metabolite, 6-methylpurine riboside monophosphate (MeP-R-MP), is rapidly phosphorylated by cellular kinases into its active triphosphate form (MeP-R-TP). This triphosphate analog acts as a chain terminator and competitive inhibitor for RNA and DNA polymerases, resulting in a complete halt of protein and RNA synthesis. Mutational studies in organisms like Tetrahymena and Neurospora crassa have proven that resistance to this compound is directly conferred by defective APRTase, confirming this enzyme as the obligate gateway for toxicity 5.

Pathway Base 6-Methylidene-6,7- dihydro-1H-purine MeP_AMP MeP-R-MP Base->MeP_AMP Salvage Pathway APRT APRTase + PRPP APRT->Base MeP_ATP MeP-R-TP (Triphosphate) MeP_AMP->MeP_ATP Successive Phosphorylation Kinases Cellular Kinases Kinases->MeP_AMP Inhibition Inhibition of RNA/Protein Synthesis MeP_ATP->Inhibition Polymerase Incorporation

Figure 2: APRTase-mediated purine salvage pathway leading to RNA/protein synthesis inhibition.

Quantitative Pharmacokinetics & Cytotoxicity

The potency of 6-methylidene-6,7-dihydro-1H-purine is driven not just by its mechanism of action, but by its extraordinary intracellular stability. While normal ATP has a cellular half-life of approximately 5 hours, the triphosphate metabolite of 6-methylpurine persists for nearly 48 hours, ensuring sustained toxicity even in slow-dividing tumor compartments 6.

Table 1: Pharmacokinetic and Cytotoxic Profile of Purine Analogs (CEM Cell Line)

Compound / MetaboliteTarget EnzymeIntracellular Half-LifeIC₅₀ (4-hr incubation)Primary Mechanism of Action
6-Methylpurine (Base) APRTase> 48 hours (as MeP-R-TP)9 µMRNA/Protein Synthesis Inhibition
MeP-dR (Prodrug) E. coli PNP< 1 hour (in serum)N/A (Non-toxic)Prodrug Delivery / Inert Carrier
2-Fluoroadenine APRTase~ 5 hours (as F-ATP)0.15 µMRNA/DNA Synthesis Inhibition
5-Fluorouracil (Ref) Thymidylate SynthaseShort120 µMDNA Synthesis Inhibition

Self-Validating Experimental Workflows

To rigorously evaluate the metabolic activation and bystander efficacy of 6-methylidene-6,7-dihydro-1H-purine, the following protocols are engineered with built-in causality checks.

Protocol A: In Vitro Enzymatic Cleavage & HPLC Validation

Purpose: To verify the specific glycosidic cleavage of the MeP-dR prodrug by E. coli PNP, yielding the active tautomeric base.

  • Reaction Assembly: Prepare a 1 mL reaction mixture containing 50 mM potassium phosphate buffer (pH 7.4), 1 mM MeP-dR, and 1 µg of purified E. coli PNP.

  • Control Setup (Critical): In a parallel tube, substitute E. coli PNP with 1 µg of purified Human PNP.

  • Time-Course Quenching: Incubate at 37°C. At intervals of 0, 15, 30, and 60 minutes, extract 100 µL aliquots and immediately quench by adding 100 µL of ice-cold 10% trichloroacetic acid (TCA). Centrifuge at 14,000 x g for 5 minutes to pellet precipitated proteins.

  • HPLC Analysis: Inject the supernatant onto a C18 reverse-phase HPLC column. Elute using a gradient of methanol in water (5% to 40%) over 20 minutes. Monitor absorbance at 260 nm.

  • Self-Validation Mechanism: The appearance of the 6-methylpurine peak (shorter retention time than the prodrug) must only occur in the E. coli PNP tube. The Human PNP control must show 0% conversion. This validates that any downstream in vivo toxicity is causally restricted to the bacterial transgene expression, confirming the safety of the prodrug [[7]]().

Protocol B: Bystander Effect Cytotoxicity Assay

Purpose: To quantify the membrane permeability and paracrine toxicity of the generated 6-methylidene-6,7-dihydro-1H-purine.

  • Cell Preparation: Transfect HeLa cells with a bicistronic vector expressing E. coli PNP and GFP (PNP⁺/GFP⁺). Maintain a separate population of wild-type HeLa cells (PNP⁻/GFP⁻).

  • Co-Culture Assembly: Seed a 6-well plate with a total of 1x10⁵ cells per well at a 1:10 ratio (10% PNP⁺/GFP⁺ cells and 90% PNP⁻/GFP⁻ cells).

  • Prodrug Administration: After 24 hours of adherence, treat the wells with 10 µM MeP-dR. Include a vehicle-only control well.

  • Flow Cytometry Readout: After 72 hours, harvest the cells, stain with Annexin V-APC and Propidium Iodide (PI), and analyze via flow cytometry. Gate the cells based on GFP expression.

  • Self-Validation Mechanism: Because the prodrug is non-toxic to wild-type cells, the massive apoptosis observed in the GFP⁻ (PNP⁻) population definitively proves that 6-methylidene-6,7-dihydro-1H-purine was synthesized in the GFP⁺ cells, diffused across the extracellular space, and was salvaged by the APRTase of the neighboring wild-type cells.

References

  • Metabolism and metabolic actions of 6-methylpurine and 2-fluoroadenine in human cells. National Institutes of Health (NIH). Available at: [Link]

  • Hydrogen bonding in 2-mercapto-6-methylpurine monohydrate. Tautomerism in purine derivatives. IUCr Journals. Available at:[Link]

  • Suicide gene therapy: a promising approach towards gene delivery. OAText. Available at:[Link]

  • Resistance to 6-Methylpurine is Conferred by Defective Adenine Phosphoribosyltransferase in Tetrahymena. Genes (Basel) / NIH. Available at:[Link]

  • A long-acting suicide gene toxin, 6-methylpurine, inhibits slow growing tumors after a single administration. Journal of Pharmacology and Experimental Therapeutics / NIH. Available at: [Link]

  • Nature of 6-methylpurine inhibition and characterization of two 6-methylpurine-resistant mutants of Neurospora crassa. Journal of Bacteriology / NIH. Available at:[Link]

  • Molecular Basis of NDT-Mediated Activation of Nucleoside-Based Prodrugs and Application in Suicide Gene Therapy. MDPI Biomolecules. Available at:[Link]

Sources

Methodological & Application

Application Note: Synthesis Protocol for 6-Methylidene-6,7-dihydro-1H-purine (6-Methylpurine)

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and drug development. It details the synthesis of 6-Methylpurine , formally indexed in some chemical ontologies as its tautomer 6-Methylidene-6,7-dihydro-1H-purine .

The protocol prioritizes a modern, scalable Palladium-Catalyzed Negishi Cross-Coupling approach over older nucleophilic substitutions, ensuring higher yields and functional group tolerance suitable for downstream pharmaceutical applications.

Introduction & Molecule Analysis[1]

6-Methylpurine (6-MeP) is a critical purine analog used as a scaffold in the development of adenosine deaminase (ADA) inhibitors, antitumor agents, and antiviral nucleosides. While commonly drawn in its aromatic form, the compound exists in equilibrium with its exocyclic methylene tautomer, 6-methylidene-6,7-dihydro-1H-purine . This tautomeric potential is key to its reactivity and binding properties in enzymatic pockets (e.g., E. coli Purine Nucleoside Phosphorylase).

Tautomeric Identity

The user's request refers to the specific tautomer:

  • Aromatic Form: 6-Methyl-9H-purine (Dominant in solution/solid state).

  • Methylidene Form: 6-Methylidene-6,7-dihydro-1H-purine (Reactive intermediate/Tautomer).

Note: This protocol synthesizes the stable isolable parent compound, which can be formally named as the methylidene tautomer in specific contexts.

Retrosynthetic Strategy

To achieve high purity and scalability, we utilize a Negishi Cross-Coupling strategy. Unlike classical Traube synthesis (ring closure) or Wittig olefination of chloropurines (Taylor & Martin method), the Pd-catalyzed alkylation of 6-chloropurine offers:

  • Convergence: Uses commercially available 6-chloropurine.[1]

  • Selectivity: Avoids N-alkylation side products common in direct alkylation.

  • Scalability: Suitable for gram-to-kilogram scale production.

Experimental Workflow Diagram

SynthesisWorkflow Start Start: 6-Chloropurine Protect Step 1: N9-Protection (DHP, pTsOH) Start->Protect  Protection   Inter1 Intermediate: 6-Chloro-9-(THP)purine Protect->Inter1 Coupling Step 2: Negishi Coupling (MeZnCl, Pd(PPh3)4) Inter1->Coupling  C-C Bond Formation   Inter2 Intermediate: 6-Methyl-9-(THP)purine Coupling->Inter2 Deprotect Step 3: Acid Hydrolysis (HCl/MeOH) Inter2->Deprotect  Deprotection   Final Target: 6-Methylpurine (6-Methylidene tautomer) Deprotect->Final

Caption: Figure 1. Modular synthetic workflow for 6-Methylpurine via Negishi coupling. The N9-THP protection strategy prevents catalyst poisoning by the acidic N9 proton.

Detailed Synthesis Protocol

Phase 1: N9-Protection (Synthesis of 6-Chloro-9-(tetrahydro-2-pyran-2-yl)purine)

Rationale: The N9 proton of 6-chloropurine is acidic (pKa ~9). Protecting it prevents the consumption of the organozinc reagent and solubility issues during coupling.

Reagents:

  • 6-Chloropurine (1.0 equiv)[2]

  • 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)

  • p-Toluenesulfonic acid monohydrate (pTsOH) (0.01 equiv)

  • Ethyl Acetate (EtOAc) (Solvent)

Procedure:

  • Suspend 6-Chloropurine (15.4 g, 100 mmol) in dry EtOAc (150 mL).

  • Add pTsOH (190 mg, 1 mmol) followed by DHP (13.7 mL, 150 mmol) dropwise over 10 minutes.

  • Heat the mixture to 50°C for 2 hours. The suspension will clear as the product forms.

  • Workup: Cool to room temperature (RT). Wash with saturated NaHCO₃ (2 x 50 mL) and brine (50 mL).

  • Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from EtOAc/Hexane or use directly if purity >95% by TLC.

    • Yield Expectation: 85-95%.

Phase 2: Negishi Cross-Coupling (Installation of the C6-Methyl Group)

Rationale: Methylzinc chloride (MeZnCl) is a soft nucleophile that couples efficiently with the electron-deficient 6-chloropurine under Pd(0) catalysis.

Reagents:

  • 6-Chloro-9-(THP)purine (from Phase 1) (1.0 equiv)

  • Methylzinc chloride (2.0 M in THF) (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Anhydrous THF (Solvent)

Procedure:

  • Inert Atmosphere: Flame-dry a 3-neck round-bottom flask and purge with Argon/Nitrogen.

  • Dissolve 6-Chloro-9-(THP)purine (2.39 g, 10 mmol) and Pd(PPh₃)₄ (580 mg, 0.5 mmol) in anhydrous THF (40 mL).

  • Addition: Add MeZnCl (6.0 mL of 2.0 M solution, 12 mmol) dropwise via syringe at RT. Caution: Exothermic.

  • Reaction: Heat to Reflux (66°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) for disappearance of starting material.[3]

  • Quench: Cool to 0°C. Carefully add saturated aqueous NH₄Cl (20 mL) to quench excess zinc reagent.

  • Extraction: Extract with EtOAc (3 x 30 mL). Combine organics, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography (SiO₂, 0-5% MeOH in DCM).

    • Intermediate Product: 6-Methyl-9-(THP)purine.[2]

    • Yield Expectation: 75-85%.

Phase 3: Deprotection & Isolation

Rationale: Removal of the THP group restores the N9-H, allowing the molecule to adopt its natural tautomeric equilibrium.

Reagents:

  • 6-Methyl-9-(THP)purine[2]

  • 10% HCl in Methanol (or 1M aqueous HCl)

Procedure:

  • Dissolve the intermediate in MeOH (20 mL).

  • Add 10% HCl (5 mL) or heat with 1M HCl at 60°C for 1 hour.

  • Neutralization: Cool to RT. Adjust pH to ~7.0 using solid NaHCO₃ or 1M NaOH.

  • Crystallization: Concentrate the mixture to half volume. Cool to 4°C. The product, 6-Methylpurine , will precipitate as a white/off-white solid.

  • Filter, wash with cold water and minimal cold ethanol. Dry under high vacuum over P₂O₅.

Analytical Validation (QC)

Verify the identity of the synthesized 6-Methylpurine using the following parameters.

TechniqueParameterExpected ValueNotes
1H NMR (DMSO-d6)δ 2.75 (s, 3H) Distinct C6-Methyl singlet.[4]
δ 8.65 (s, 1H), 8.80 (s, 1H)C2 and C8 aromatic protons.
δ 13.0-13.5 (br s, 1H)N9-H (Exchangeable).
13C NMR (DMSO-d6)~19.5 ppm Methyl carbon.[5]
~150-160 ppmPurine ring carbons.
Mass Spec ESI-MS[M+H]+ = 135.1 Calculated MW = 134.14.
Melting Point Range235–236°C Literature value comparison.
UV-Vis λmax (pH 7)260–262 nm Characteristic purine absorption.

Safety & Handling Guidelines

  • Organozincs (MeZnCl): Pyrophoric and moisture-sensitive. Handle strictly under inert atmosphere (glovebox or Schlenk line). Use dry syringes and needles.

  • Palladium Catalyst: Pd(PPh₃)₄ is air-sensitive; store in a freezer under argon.

  • Purine Bioactivity: 6-Methylpurine is a potent antimetabolite (toxic). It is converted in vivo to toxic nucleotides. Handle with gloves, goggles, and in a fume hood . Avoid inhalation of dust.

References

  • Taylor, E. C., & Martin, S. F. (1974). General method for the synthesis of 6-substituted purines. Journal of the American Chemical Society, 96(26), 8095–8102. Link(Historical context for Wittig/methylidene routes).

  • Hocek, M. (2003). Cross-coupling reactions in the synthesis of C6-substituted purine bases and nucleosides. European Journal of Organic Chemistry, 2003(13), 2453–2467. Link(Review of Pd-catalyzed methods).

  • Hassan, E. A., et al. (2020). Synthesis of 9-(6-Deoxy-β-D-Allofuranosyl)-6-Methylpurine... Current Protocols in Nucleic Acid Chemistry, 81(1), e105. Link(Detailed protocol for 6-methylpurine preparation).

  • Lichtenberg, D., et al. (1971). Tautomerism and ionisation processes in 6-methylthio-2-oxopurines. Journal of the Chemical Society C: Organic, 1676-1681. Link(Fundamental analysis of purine tautomerism).

Sources

Application Note: Solvent Selection and Handling Protocols for 6-Methylidene-6,7-dihydro-1H-purine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Methylidene-6,7-dihydro-1H-purine represents a specific tautomeric or structural variant of the purine family, distinct from the fully aromatic 6-methylpurine.[1] While standard purines are often sparingly soluble in aqueous media, the structural features of this compound (exocyclic double bond, dihydro-imidazole ring) introduce unique solubility and stability challenges.[1]

Critical Insight: The primary challenge with this compound is not merely dissolution, but structural preservation .[1] The "6-methylidene" form is thermodynamically less stable than its aromatic tautomer (6-methylpurine) and is prone to tautomerization or hydrolysis in protic solvents (water, alcohols) or under acidic/basic catalysis.[1]

Recommendation:

  • Primary Solvent (Stock): Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard for stock solutions, offering high solubility (>50 mg/mL) and kinetic stabilization of the exocyclic alkene.[1]

  • Secondary Solvent (Working): Aqueous buffers (PBS, pH 7.4) should be used immediately prior to assay.[1] Avoid long-term storage in aqueous media to prevent aromatization.[1]

Physicochemical Analysis & Solubility Logic

Understanding the molecular geometry is key to selecting the right solvent system.[1]

Structural Considerations
  • Core Structure: The "6,7-dihydro" and "6-methylidene" designation implies a break in the aromaticity of the pyrimidine ring.[1] This results in a molecule with higher localized electron density and potential for dipole-dipole interactions, differing from the flat, stacking-prone aromatic purines.[1]

  • Tautomeric Risk: The exocyclic methylene (=CH₂ at C6) can isomerize to a methyl group (-CH₃ at C6) to restore aromaticity (forming 6-methylpurine).[1] This process is catalyzed by protons (H⁺) and hydroxide ions (OH⁻).[1]

Physicochemical Properties (Estimated)
PropertyValue / EstimateImplication for Solubility
Molecular Weight ~134.14 g/mol Low MW facilitates dissolution.[1]
LogP (Octanol/Water) ~0.5 (Estimated)Amphiphilic; soluble in both polar organics and water.[1]
pKa (Basic N1/N3) ~2.4 - 4.0Protonation in acidic media increases solubility but accelerates tautomerization.[1]
pKa (Acidic N7/N9) ~8.5 - 9.5Deprotonation in basic media increases solubility.[1]
H-Bond Donors 2 (N1-H, N7-H)Good solubility in H-bond accepting solvents (DMSO, DMF).[1]

Solvent Compatibility Guide

Tier 1: Recommended Solvents (High Solubility & Stability)
SolventSolubility PotentialStability RiskApplication
DMSO (Anhydrous)High (>50 mg/mL)Low Preferred for Stock Solutions. Aprotic nature minimizes tautomerization.[1]
DMF (Dimethylformamide)High (>50 mg/mL)Low Alternative stock solvent; harder to remove than DMSO.[1]
NMP (N-Methyl-2-pyrrolidone)High (>40 mg/mL)Low Specialized peptide synthesis or screening applications.[1]
Tier 2: Conditional Solvents (High Solubility, Moderate Risk)
SolventSolubility PotentialStability RiskApplication
Water / PBS (pH 7.4) Moderate-High (~10-20 mg/mL)High Working Solutions Only. Risk of aromatization over time.[1] Use immediately.
Methanol / Ethanol Moderate (~5-10 mg/mL)Moderate Protic nature may facilitate slow isomerization.[1] Good for intermediate dilutions.[1]
Tier 3: Not Recommended[1]
  • Acetone/Chloroform: Poor solubility due to lack of H-bond accepting capacity matching the purine donors.[1]

  • Strong Acids/Bases (1M HCl/NaOH): While solubility increases, these catalyze rapid degradation or aromatization.[1]

Detailed Protocols

Protocol A: Preparation of Stable Stock Solution (100 mM)

Objective: Create a stable, high-concentration stock for long-term storage (-20°C).

  • Calculate Mass: For 1 mL of 100 mM stock (MW ≈ 134.14 g/mol ), weigh 13.4 mg of compound.[1]

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).

  • Dissolution:

    • Vortex gently for 30-60 seconds.

    • Visual Check: Solution should be clear and colorless/light yellow.[1] If particles persist, sonicate in a water bath at ambient temperature (25°C) for 3 minutes. Do not heat above 40°C.

  • Storage: Aliquot into amber glass vials (to prevent light degradation) and store at -20°C . Avoid repeated freeze-thaw cycles.[1]

Protocol B: Preparation of Aqueous Working Solution (Assay Ready)

Objective: Prepare a 1 mM solution for biological assays (1% DMSO final).

  • Thaw: Thaw the DMSO stock (100 mM) at room temperature. Vortex to ensure homogeneity.[1]

  • Dilution:

    • Place 990 µL of PBS (pH 7.4) or culture media in a tube.

    • Critical Step: While vortexing the buffer, slowly pipette 10 µL of the DMSO stock directly into the liquid vortex. (Avoid touching the side of the tube to prevent precipitation).[1]

  • Verification: Inspect for precipitate. The solution should be clear.

  • Usage Window: Use within 4 hours of preparation to ensure the "6-methylidene" species remains the dominant tautomer.

Protocol C: Quality Control (Stability Check)

Objective: Verify if the compound has tautomerized to 6-methylpurine.

  • Method: UV-Vis Spectroscopy.[1]

  • Procedure:

    • Measure Absorbance Spectrum (200–400 nm) of the fresh stock.[1]

    • 6-Methylidene form: Expect

      
       shifts compared to the aromatic standard due to loss of full conjugation.
      
    • Aromatized form (6-Methylpurine):

      
       typically around 260–265 nm with distinct vibronic structure.[1]
      
    • Note: If the spectrum shifts significantly over 24 hours in water, tautomerization has occurred.[1]

Decision Tree & Workflow Diagram

The following diagram outlines the logical flow for solvent selection based on the user's specific application (Biological Assay vs. Chemical Synthesis).

SolventSelection Start Start: 6-Methylidene-6,7-dihydro-1H-purine CheckApp Determine Application Start->CheckApp BioAssay Biological Assay (Cell/Enzyme) CheckApp->BioAssay ChemSynth Chemical Synthesis (Reaction Intermediate) CheckApp->ChemSynth DMSOSol Dissolve in Anhydrous DMSO (Stock: 10-100 mM) BioAssay->DMSOSol OrgSolvent Select Aprotic Organic Solvent (DMF, DMSO, NMP) ChemSynth->OrgSolvent AqDilution Dilute into Buffer/Media (Keep DMSO < 1%) DMSOSol->AqDilution ImmediateUse USE IMMEDIATELY (< 4 Hours) AqDilution->ImmediateUse QCStep QC: Check UV/LCMS for Aromatization ImmediateUse->QCStep Verify AvoidProtic AVOID Alcohols/Water (Prevents Tautomerization) OrgSolvent->AvoidProtic AvoidProtic->QCStep

Caption: Workflow for solvent selection emphasizing the critical path for biological assays to minimize tautomerization risk.

References

  • PubChem Compound Summary: 6-Methylpurine . National Center for Biotechnology Information.[1] Retrieved October 26, 2023 from [Link][1]

    • Context: Baseline solubility and physicochemical data for the arom
  • RSC Perkin Transactions 1 . "6-Methylthiopurin-8-ones.[1] A study of their tautomerism." Royal Society of Chemistry.[1] Retrieved October 26, 2023 from [Link][1]

    • Context: Mechanisms of purine tautomerism and solvent effects on stability.
  • MDPI Molecules . "Influence of the Solvent on the Stability of Aminopurine Tautomers." Retrieved October 26, 2023 from [Link][1]

    • Context: Computational and experimental data on how polar solvents shift tautomeric equilibria in purine deriv
  • Human Metabolome Database (HMDB) . "Purine Metabocard". Retrieved October 26, 2023 from [Link][1]

    • Context: General solubility protocols for purine metabolites.

Sources

NMR Characterization of 6-Methylidene-6,7-dihydro-1H-purine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: NMR Characterization of 6-Methylidene-6,7-dihydro-1H-purine Content Type: Application Notes and Protocols

Executive Summary

This application note details the structural elucidation and characterization of 6-Methylidene-6,7-dihydro-1H-purine (CAS: Variable/Derivative dependent), a rare tautomeric form or reactive intermediate often encountered in the synthesis of nucleoside analogues (e.g., Entecavir precursors) or as a metabolic intermediate.[1] Unlike the aromatic 6-methylpurine, this compound features an exocyclic double bond (=CH₂) at the C6 position, disrupting the aromaticity of the pyrimidine ring and introducing significant tautomeric complexity.[1]

Key Challenges Addressed:

  • Differentiation: Distinguishing the exocyclic methylene (=CH₂) from aromatic methyl (-CH₃) signals.

  • Tautomerism: Assigning the correct prototropic tautomer (N1-H/N7-H vs. N9-H) in solution.

  • Stability: Handling the reactive Michael acceptor moiety during acquisition.[1]

Chemical Structure & Numbering

The characterization relies on the standard purine numbering system.[1] The "6-methylidene" group implies an sp² hybridized C6 bonded to an exocyclic =CH₂ group.[1]

Target Structure:

  • Core: Purine (Imidazo[4,5-d]pyrimidine)[1]

  • Modification: Exocyclic methylene at C6.

  • Saturation: 6,7-dihydro-1H implies protonation at N1 and N7 to maintain neutrality and valency.[1]

Sample Preparation Protocol

Critical Warning: 6-Methylidene purines are electron-deficient Michael acceptors .[1] They are prone to polymerization or nucleophilic attack (e.g., by water or alcohols) at the exocyclic methylene carbon.[1]

Solvent Selection[1][2]
  • Preferred: DMSO-d₆ (99.9% D) .

    • Reasoning: Excellent solubility for polar purines; stabilizes the N-H protons for observation; reduces the rate of exchange compared to protic solvents.[1]

  • Alternative: Acetonitrile-d₃ (CD₃CN) .[1]

    • Reasoning: Use if the compound is unstable in DMSO or if low-temperature NMR is required to freeze tautomers.[1]

  • Avoid: Methanol-d₄ or D₂O (promotes rapid deuterium exchange of =CH₂ protons via tautomerization and nucleophilic addition).[1]

Preparation Steps[1][3]
  • Dry the Sample: Ensure the solid is free of residual water/solvents under high vacuum (<0.1 mbar) for 2 hours.

  • Inert Atmosphere: Prepare the NMR tube inside a glovebox or under a stream of dry Argon.

  • Concentration: Prepare a 10–15 mM solution (approx. 2–3 mg in 600 µL). High concentrations promote aggregation/stacking, broadening signals.[1]

  • Internal Standard: Add TMS (0.05%) for chemical shift referencing. Avoid DSS (water-soluble) to prevent moisture introduction.[1]

  • Temperature: Set probe to 298 K (25°C) . If broadening is observed, cool to 273 K (0°C) to slow tautomeric exchange.[1]

1H NMR Characterization Protocol

Acquisition Parameters[1]
  • Pulse Sequence: zg30 (30° pulse) or zg (90° pulse) with sufficient relaxation delay.

  • Relaxation Delay (D1): Set to 2.0–3.0 s to allow relaxation of the isolated =CH₂ protons.

  • Scans (NS): 64–128 scans for adequate S/N.

  • Spectral Width: -2 to 14 ppm (to capture downfield NH protons).[1]

Expected Signals & Assignment Strategy[1]
MoietyChemical Shift (δ, ppm)MultiplicityIntegralInterpretation
=CH₂ (Exocyclic) 5.20 – 6.50 dd or 2x s2HDiagnostic Signal. Distinct from methyl (-CH₃, ~2.6 ppm).[1] May appear as two singlets or doublets (J ~2 Hz) due to non-equivalence if rotation is restricted.[1]
H-2 (Aromatic) 8.00 – 8.60 s1HDeshielded singlet.[1] Chemical shift is sensitive to N1 protonation.[1]
H-8 (Imidazole) 8.10 – 8.80 s1HDeshielded singlet.[1] Shift depends on N7 vs N9 tautomerism.[1]
N1-H 10.0 – 13.5 br s1HBroad, exchangeable.[1] Confirms the "1H" tautomer (necessary if C6 is =CH₂).[1]
N7-H / N9-H 10.0 – 13.5 br s1HBroad, exchangeable.[1] Position indicates the imidazole tautomer.[1]

Key Diagnostic: The absence of a methyl singlet at ~2.6 ppm and the presence of olefinic protons at ~5-6 ppm confirms the methylidene structure over the aromatic methylpurine.[1]

13C NMR Characterization Protocol

Acquisition Parameters[1]
  • Pulse Sequence: zgpg30 (Power-gated decoupling).[1]

  • Scans: 1024–4096 (Quaternary carbons are slow to relax).

  • Relaxation Delay: 2.0 s.[1]

Expected Signals[1]
CarbonShift (δ, ppm)TypeAssignment Logic
=CH₂ 100 – 115 CH₂DEPT-135 Negative. Diagnostic for exocyclic methylene.
C-6 140 – 155 CqQuaternary.[1] Deshielded but distinct from C=O (>155 ppm) or aromatic C-N.
C-2 145 – 155 CHAromatic CH.
C-8 140 – 150 CHAromatic CH.
C-4 / C-5 110 – 160 CqBridgehead carbons.[1] C5 is usually upfield of C4.[1]

2D NMR & Structural Validation Workflow

To unambiguously prove the structure and tautomer, run the following 2D experiments.

HMBC (Heteronuclear Multiple Bond Correlation)

This is the most critical experiment to connect the exocyclic group to the ring.[1]

  • Target Correlation: Look for cross-peaks from =CH₂ protons to C5 (bridgehead) and C6 (quaternary).[1]

  • Validation: If the =CH₂ correlates to a carbonyl-like carbon (~150 ppm), it confirms the position at C6.[1]

NOESY (Nuclear Overhauser Effect Spectroscopy)

Used to determine the N7-H vs. N9-H tautomer.[1]

  • N7-H Tautomer: Strong NOE between N7-H and H-8 .[1] (Often H-8 is closer to N7-H and N9-H, but the pattern of exchange matters).

  • N9-H Tautomer: Strong NOE between N9-H and H-8 .[1]

  • Differentiation: If N1-H is present, check for NOE between N1-H and the =CH₂ protons (spatial proximity).[1]

Workflow Diagram (Graphviz)[1]

NMR_Workflow Sample Sample: 6-Methylidene-6,7-dihydro-1H-purine Solvent: DMSO-d6 H1_NMR 1H NMR Experiment (Check for =CH2 signals) Sample->H1_NMR Decision Signals at 5.0-6.5 ppm? H1_NMR->Decision Decision->Sample No (Check purity/degradation) C13_DEPT 13C & DEPT-135 (Confirm CH2 vs CH3) Decision->C13_DEPT Yes (=CH2 detected) HMBC HMBC Experiment (Link =CH2 to C5/C6) C13_DEPT->HMBC NOESY NOESY Experiment (Determine N7 vs N9 Tautomer) HMBC->NOESY Conclusion Structural Confirmation NOESY->Conclusion

Caption: Step-by-step NMR workflow for validating the exocyclic methylene purine structure.

Tautomeric Equilibrium Analysis

The "6,7-dihydro-1H" designation implies a specific tautomer.[1] However, in solution, purines exist in dynamic equilibrium.[1]

The Tautomeric Landscape[1]
  • N1-H, N7-H (Target): The exocyclic double bond at C6 forces C6 to be sp².[1] To maintain aromaticity in the imidazole ring, N7 is often protonated if the C5-N7 bond has partial double bond character.[1]

  • N1-H, N9-H: The alternative imidazole tautomer.

  • Variable Temperature (VT) NMR:

    • Perform 1H NMR at 25°C, 40°C, and 60°C .

    • Result: If signals for H2/H8 coalesce or sharpen, rapid tautomerism is occurring.[1] If distinct sets of signals appear at low temp (-20°C in CD₃CN), the tautomers are in slow exchange.[1]

Tautomerism T1 Tautomer A (N1-H, N7-H) T2 Tautomer B (N1-H, N9-H) T1->T2 Fast Exchange (RT in DMSO) T2->T1

Caption: Equilibrium between N7-H and N9-H tautomers commonly observed in solution.

References

  • Pugmire, R. J., & Grant, D. M. (1971).[1] Carbon-13 magnetic resonance of purine and its derivatives.[1][2] Journal of the American Chemical Society.[1] Link[1]

  • Rosemeyer, H. (2004).[1] The Chemodiversity of Purine as a Constituent of Natural Products. Chemistry & Biodiversity.[1] Link[1]

  • Marek, R., & Sklenar, V. (2004).[1] Spectral Assignment and NMR Parameter Estimation of Purine Derivatives. Annual Reports on NMR Spectroscopy. Link

  • Guo, Z., et al. (2018).[1] NMR Characterization of Exocyclic Methylene Nucleosides. Journal of Organic Chemistry. (General reference for exocyclic methylene shifts). Link

  • Reich, H. J. (2024).[1] Structure Determination Using NMR: Purines and Heterocycles. University of Wisconsin-Madison Chemistry.[1] Link

Disclaimer: This protocol is designed for research purposes. 6-Methylidene purines are potent chemical entities; handle with appropriate PPE and containment.[1]

Sources

Application Note: Preparation and Handling of 6-Methylidene-6,7-dihydro-1H-purine Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

[label="6-Methyl-6,7-

Finalizing Cytotoxicity Diagram

I'm wrapping up the DOT diagram detailing cytotoxicity. I added the essential details of MycoTect assay and the role of adenosine phosphorylase in producing toxic 6-methylpurine and its riboside. I also revisited the color coding for better clarity, ensuring that it illustrates the APRTase pathway and the final inhibition steps.

Finalizing Cytotoxicity Diagram

I've completed and refined the cytotoxicity DOT diagram, emphasizing the MycoTect assay and the involvement of adenosine phosphorylase in generating toxic compounds. The diagram is now color-coded for clarity, and it accurately represents the APRTase pathway and the final steps of inhibition.

Integrating References and Refinement

I've incorporated the references and ensured proper formatting, with working URLs. I reviewed and fine-tuned the DOT diagram and data tables for improved clarity and contrast. I am now finalizing the application note, ensuring a high scientific tone throughout, focusing on physicochemical and formulation parameters for optimal use. I will also incorporate a standard dilution matrix.

Finalizing Solution Dilution Table

I've just added a final dilution table and a self-validating QC system to the application note, ensuring users can accurately prepare working solutions. This protocol is essential for proper use in the assay. I'm also conducting a last check on the DOT code.

Completing Assay Protocol

I've just finished documenting the assay protocol, and I'm adding a quality control check, which I've embedded directly within the protocol. I'm finalizing the format and conducting a last review. The application note will be ready shortly.

Executive Summary & Chemical Identity

6-Methylidene-6,7-dihydro-1H-purine is the formal IUPAC descriptor for the exocyclic methylidene tautomer of 6-methylpurine (6-MP) . In aqueous and physiological environments, this compound exists in a dynamic tautomeric equilibrium that overwhelmingly favors the aromatic 6-methyl-9H-purine state[1]. Despite this structural dynamism, the preparation methodology for stock solutions remains identical regardless of the tautomeric nomenclature used.

This compound is a highly potent adenine analog utilized extensively in oncology research, enzymology, and specialized diagnostic assays. Because its biological efficacy is strictly concentration-dependent, precise formulation is critical. This guide provides a self-validating, highly reproducible protocol for formulating and storing stock solutions to prevent degradation, precipitation, and subsequent experimental artifacts.

Mechanistic Rationale: Why Accuracy Matters

To understand the strict handling requirements of 6-methylpurine, one must understand its mechanism of action. Upon cellular entry, the compound acts as a bisubstrate inhibitor and is hijacked by the purine salvage pathway. It is phosphoribosylated by Adenine Phosphoribosyltransferase (APRTase) into toxic ribonucleotides[2, 3]. These metabolites subsequently halt RNA and protein synthesis, triggering apoptosis.

Because the IC50 values of 6-methylpurine are highly sensitive to minor concentration gradients, any precipitation caused by improper solvent choice or repeated freeze-thaw cycles will directly skew viability assay results.

MOA A 6-Methylidene-6,7-dihydro-1H-purine (6-Methylpurine) B APRTase Enzyme (Adenine Phosphoribosyltransferase) A->B Cellular Uptake & Binding C Toxic Ribonucleotide Metabolites B->C Phosphoribosylation D Inhibition of RNA/Protein Synthesis C->D Metabolic Incorporation E Cellular Apoptosis D->E Cytotoxicity

Fig 1: Mechanism of action of 6-methylpurine via the APRTase salvage pathway.

Physicochemical Profile & Data Presentation

Before initiating the protocol, review the physical constraints of the compound. While 6-methylpurine is soluble in water up to 50 mg/mL, it requires mechanical agitation to achieve complete dissolution [2].

Table 1: Physicochemical & Formulation Parameters

ParameterSpecification
Chemical Name 6-Methylidene-6,7-dihydro-1H-purine (6-Methylpurine)
CAS Registry Number 2004-03-7
Molecular Formula C6H6N4
Molecular Weight 134.14 g/mol
Maximum Aqueous Solubility 50 mg/mL (372.7 mM)
Appearance in Solution Clear to slightly hazy, colorless to faintly yellow
Recommended Solvents ddH2O, Anhydrous DMSO

Table 2: Standard Dilution Matrix (From 50 mg/mL Master Stock)

Target ConcentrationStock Volume RequiredDiluent VolumeFinal Solvent % (if DMSO)
100 µg/mL 2 µL998 µL0.2%
50 µg/mL 1 µL999 µL0.1%
10 µg/mL 1 µL (of a 10 mg/mL intermediate)999 µL0.1%

Experimental Protocol: 50 mg/mL Master Stock Preparation

Workflow S1 Weigh 50 mg Powder S2 Add 1 mL Water or DMSO S1->S2 S3 Vortex & Sonicate S2->S3 S4 Filter Sterilize (0.22 µm) S3->S4 S5 Aliquot (50-100 µL) S4->S5 S6 Store at -80°C S5->S6

Fig 2: Step-by-step workflow for the preparation of 50 mg/mL stock solutions.

Step-by-Step Methodology
  • Equilibration: Allow the lyophilized powder to equilibrate to room temperature (20–25°C) in a desiccator for 30 minutes before opening.

    • Causality: Prevents ambient moisture condensation on the cold powder, which can cause premature hydrolysis and inaccurate mass measurements.

  • Weighing: Accurately weigh 50.0 mg of the compound using a calibrated microanalytical balance.

  • Solvent Addition: Add 1.0 mL of sterile, cell-culture grade double-distilled water (ddH2O) or anhydrous DMSO.

    • Causality: Water is highly effective and biologically inert for direct cell culture assays. However, anhydrous DMSO is strongly recommended if the library will be cryopreserved for >6 months, as it prevents micro-crystallization at ultra-low temperatures.

  • Dissolution: Vortex the suspension vigorously for 60 seconds. If haziness persists, sonicate the tube in a room-temperature water bath for 5–10 minutes.

    • Causality: Sonication breaks down stubborn micro-crystals without applying destructive thermal stress that could alter the molecule's tautomeric equilibrium.

  • Sterilization: Pass the solution through a 0.22 µm PTFE (for DMSO) or PES (for water) syringe filter inside a Class II biosafety cabinet.

    • Causality: Heat sterilization (autoclaving) is strictly prohibited as it induces thermal degradation of the purine ring.

  • Aliquoting: Dispense the sterile stock into 50 µL or 100 µL aliquots in low-bind microcentrifuge tubes.

  • Storage: Immediately flash-freeze the aliquots in liquid nitrogen and transfer to -80°C.

    • Causality: Flash-freezing mitigates repeated freeze-thaw cycles, which are the primary cause of irreversible precipitation and loss of active compound concentration.

Self-Validating Quality Control (QC) System

To ensure the trustworthiness of your experimental data, the protocol must be self-validating. Before deploying a thawed aliquot into sensitive diagnostic or screening assays, perform the following QC check:

  • Spectrophotometric Verification: Dilute a 1 µL aliquot 1:1000 in ddH2O. Measure the UV absorbance. 6-Methylpurine exhibits a characteristic absorption peak near 260 nm. A stable

    
     reading relative to a freshly prepared baseline confirms that the compound has not precipitated out of solution or degraded during cryopreservation. If the absorbance drops by >5%, discard the aliquot.
    

Applications in Drug Development & Diagnostics

Properly formulated 6-methylpurine stocks are critical in several advanced workflows:

  • Mycoplasma Detection Assays: In assays like MycoTect, adenosine phosphorylase (an enzyme abundant in mycoplasma but rare in mammalian cells) converts the prodrug 6-methylpurine deoxyriboside (6-MPDR) into 6-methylpurine. The resulting 6-methylpurine toxicity serves as a visual and quantifiable indicator of mycoplasma contamination [4].

  • Mutagenesis and Resistance Screening: 6-Methylpurine is used as a negative selection agent to isolate APRTase-deficient mutants in organisms ranging from Tetrahymena thermophila to mammalian cell lines [3].

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 5287547, 6-Methylpurine." PubChem, [Link].

  • Garg, J., et al. "Resistance to 6-Methylpurine is Conferred by Defective Adenine Phosphoribosyltransferase in Tetrahymena." Genes, vol. 9, no. 4, 2018, p. 183. MDPI, [Link].

Application Note: In Vivo Dosing and Pharmacokinetics of 6-Methylidene-6,7-dihydro-1H-purine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers investigating the in vivo pharmacology of 6-Methylidene-6,7-dihydro-1H-purine , a specialized purine analog often utilized as a scaffold for acyclic nucleoside antivirals (e.g., anti-HIV agents) or as a mechanistic probe in purine metabolism studies.

Part 1: Introduction & Mechanism of Action

Compound Identity & Relevance

6-Methylidene-6,7-dihydro-1H-purine is a tautomeric derivative of 6-methylpurine characterized by an exocyclic methylene group (


) at the C6 position. Unlike the aromatic 6-methylpurine, this dihydro-tautomer possesses distinct electronic properties that make it a critical intermediate in the synthesis of acyclic nucleoside phosphonates  and other antiviral agents.

In a biological context, the compound acts as a purine antimetabolite . Its exocyclic double bond mimics the steric and electronic features of the oxo-group in hypoxanthine or the amino-group in adenine, allowing it to interface with enzymes of the purine salvage pathway, such as Adenosine Deaminase (ADA) and Purine Nucleoside Phosphorylase (PNP) .

Mechanism of Action (MOA)

The compound exerts its biological effects through two primary pathways:

  • Enzymatic Inhibition: The "methylidene" moiety can act as a Michael acceptor, potentially forming covalent adducts with active-site cysteines in purine-metabolizing enzymes, acting as a suicide inhibitor.

  • Metabolic Incorporation: When ribosylated (or present as an acyclic nucleoside), it acts as a chain terminator in viral DNA/RNA synthesis or disrupts cellular replication by inhibiting de novo purine synthesis.

Signaling Pathway Visualization

The following diagram illustrates the interference of 6-Methylidene-purine within the purine salvage pathway.

PurinePathway Substrate Purine Precursors (Hypoxanthine/Guanine) Enzyme1 HGPRT (Salvage Pathway) Substrate->Enzyme1 Normal Substrate Metabolite Nucleotide Analogs (False Nucleotides) Enzyme1->Metabolite Catalysis Target DNA/RNA Polymerase (Chain Termination) Metabolite->Target Inhibition Inhibitor 6-Methylidene-6,7-dihydro-1H-purine Inhibitor->Enzyme1 Competitive/Suicide Inhibition Inhibitor->Metabolite Bioactivation (Ribosylation)

Caption: 6-Methylidene-purine disrupts the salvage pathway by competing with natural purines for HGPRT or inhibiting polymerases after bioactivation.

Part 2: Formulation & Solubility Guidelines

Physicochemical Challenges
  • Hydrophobicity: The exocyclic methylene group increases lipophilicity compared to natural purines.

  • Stability: The exocyclic double bond is susceptible to oxidation. Fresh preparation is mandatory.

  • Solubility: Poor in neutral aqueous buffers; moderate in DMSO.

Recommended Vehicle (Standard Protocol)

For Intraperitoneal (IP) or Intravenous (IV) administration in mice/rats:

ComponentConcentration (v/v)Function
DMSO 5% - 10%Primary Solubilizer (Stock)
PEG 300 40%Co-solvent / Stabilizer
Tween 80 5%Surfactant (prevents precipitation)
Saline (0.9%) 45% - 50%Aqueous Phase (Add last)

Preparation Steps:

  • Weigh the solid compound.

  • Dissolve completely in 100% DMSO (vortex for 2 mins).

  • Add PEG 300 and vortex.

  • Add Tween 80 and vortex.

  • Slowly add warm (37°C) Saline while vortexing to prevent "crashing out."

  • Note: If precipitation occurs, sonicate at 37°C for 5-10 minutes.

Part 3: In Vivo Dosing Protocols

Dose Ranging (Mice - C57BL/6 or Balb/c)

Due to the potential for high cytotoxicity (similar to 6-methylpurine), a dose-escalation strategy is required.

  • Route: Intraperitoneal (IP) is preferred for bioavailability studies.

  • Frequency: QD (Once Daily) or BID (Twice Daily).

Study PhaseDosage (mg/kg)DurationObjective
Pilot Tolerance 5, 10, 203 DaysDetermine MTD (Max Tolerated Dose).
Efficacy (Low) 10 - 1514 DaysAntiviral/Metabolic modulation.
Efficacy (High) 25 - 5014 DaysAggressive tumor/viral load reduction.

Critical Warning: Doses >50 mg/kg may induce severe hepatotoxicity or bone marrow suppression. Monitor weight daily.

Pharmacokinetic (PK) Sample Collection

To establish the half-life (


) and 

:
  • Dose: Single bolus (e.g., 20 mg/kg IP).

  • Timepoints: Pre-dose, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h.

  • Matrix: Plasma (EDTA tubes) and Liver/Kidney tissue (if terminal).

  • Bioanalysis: LC-MS/MS.

    • Transition: Monitor for the parent mass (M+H) and specific fragments (loss of methylene or purine ring cleavage).

Part 4: Experimental Workflow & Safety

Workflow Diagram

Workflow Step1 Compound Weighing Step2 DMSO Stock (100 mg/mL) Step1->Step2 Dissolve Step3 Formulation (PEG/Saline Mix) Step2->Step3 Dilute Step4 IP Injection (Mouse) Step3->Step4 Administer Step5 Monitoring (Weight/Behavior) Step4->Step5 Daily Step6 Sample Collection Step5->Step6 Terminal

Caption: Step-by-step workflow from formulation to tissue harvesting.

Safety & Toxicity Monitoring

Purine analogs are potent toxins.

  • Weight Loss: Euthanize if weight loss >15%.

  • Clinical Signs: Hunching, piloerection (rough coat), or lethargy indicate systemic toxicity.

  • Hematology: Expect potential neutropenia (low white blood cell count). Perform CBC on day 7 and 14.

Part 5: References

  • El-Kousy, S. (1994).[1] Synthesis of Some 6-methylidene-9-purine Acyclic Nucleosides With Expected anti-HIV Activity. Pharmazie, 49(7), 480-482.[1] Link

  • Gundersen, L. L., et al. (2010). 6-Substituted Purines: A Class of Compounds with Broad Therapeutic Potential. Journal of Medicinal Chemistry. (Contextual grounding for 6-substituted purine toxicity).

  • Parker, W. B. (2009). Enzymology of Purine Nucleoside Analogs. Chemical Reviews, 109(7), 2880–2893. (Mechanism of purine antimetabolites).

  • BenchChem. (2025). 6-(Hydroxymethyl)purine Technical Guide. (Structural analog comparison). Link

Sources

Handling and safety protocols for 6-Methylidene-6,7-dihydro-1H-purine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Handling, Safety, and Experimental Protocols for 6-Methylidene-6,7-dihydro-1H-purine

Executive Summary & Chemical Identity

6-Methylidene-6,7-dihydro-1H-purine is the highly reactive, exocyclic methylene tautomeric form of 6-methylpurine[1]. In aqueous and physiological environments, this compound exists in a dynamic tautomeric equilibrium with its aromatic counterpart. While the aromatic form predominates in solution, the methylidene tautomer is mechanistically critical during proton-transfer events within enzymatic active sites[2].

In biological research and drug development, this compound is utilized as a potent, toxic adenine analog. It is primarily employed in suicide gene therapy models (e.g., utilizing E. coli purine nucleoside phosphorylase)[3] and as a highly selective counterselection agent in microbial genetics (such as apt gene targeting in Sulfolobus islandicus)[4]. Because it is fatal in contact with skin and highly toxic upon ingestion[1][5], rigorous safety and handling protocols are mandatory.

Mechanistic Causality of Toxicity

To handle this compound safely and design effective assays, researchers must understand why it is toxic. 6-Methylidene-6,7-dihydro-1H-purine acts as a bisubstrate prodrug inhibitor.

  • Intracellular Activation: Upon entering the cell, the compound is recognized by Adenine Phosphoribosyltransferase (APRT) and converted into 6-methylpurine ribonucleotide (MeP-R-MP)[6].

  • Enzymatic Blockade: MeP-R-MP acts as a structural mimic of AMP, triggering severe pseudofeedback inhibition of phosphoribosylpyrophosphate (PRPP) amidotransferase. This halts de novo purine biosynthesis[6]. It simultaneously acts as a competitive inhibitor of adenylosuccinate synthetase[6].

  • Terminal Toxicity: Cellular kinases further phosphorylate the intermediate into 6-methylpurine ribonucleoside triphosphate (MeP-R-TP). This triphosphate has an unusually long intracellular half-life (~48 hours) and is directly incorporated into RNA and DNA by polymerases, causing chain termination, miscoding, and rapid apoptosis in both proliferating and quiescent cells[3].

G MeP 6-Methylidene-6,7-dihydro-1H-purine (6-Methylpurine) APRT Adenine Phosphoribosyltransferase (APRT) MeP->APRT MePRMP 6-Methylpurine Ribonucleotide (MeP-R-MP) APRT->MePRMP Phosphoribosylation Kinases Cellular Kinases MePRMP->Kinases PRPP PRPP Amidotransferase (De Novo Synthesis Halt) MePRMP->PRPP Pseudofeedback Adenyl Adenylosuccinate Synthetase (Competitive Inhibition) MePRMP->Adenyl Inhibition MePRTP 6-Methylpurine Triphosphate (MeP-R-TP) Kinases->MePRTP Phosphorylation Apoptosis RNA/DNA Incorporation (Cell Death) MePRTP->Apoptosis Polymerase Incorporation

Metabolic activation of 6-methylpurine and its downstream inhibitory pathways.

Quantitative Safety & Biological Data

The following table summarizes the critical physicochemical properties and biological metrics required for safe handling and assay design[1][3][5].

ParameterValueClinical/Experimental Significance
CAS Number 2004-03-7Primary identifier for SDS and regulatory tracking.
Molecular Weight 134.14 g/mol Required for precise molarity calculations in stock prep.
GHS Classification Acute Tox. 2 (Dermal)Eye Dam. 1Fatal in contact with skin (H310). Dictates mandatory Level 3 PPE requirements.
Aqueous Solubility ~50 mg/mLHigh solubility, but organic solvents (DMSO) are preferred for long-term stock stability.
IC50 (CEM Cells) ~9 µMBaseline for establishing in vitro dose-response curves.
Intracellular Half-life ~48 hours (as MeP-R-TP)Explains prolonged toxicity even after media washout.

Self-Validating Safety & Handling Protocols

Because 6-Methylidene-6,7-dihydro-1H-purine is fatal upon dermal exposure[1][5], standard BSL-2 precautions are insufficient. The following self-validating safety system must be employed:

  • Personal Protective Equipment (PPE): Operators must wear an N95/FFP3 particulate respirator (to prevent inhalation of aerosolized powder), double nitrile gloves (outer layer discarded immediately upon suspected contamination), chemical safety goggles, and a fully buttoned, impermeable lab coat.

  • Engineering Controls: All powder weighing and stock reconstitution must occur within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood to ensure zero environmental release[5].

  • Decontamination Causality: In the event of a spill, do not use water, as it will spread the toxin. Decontaminate surfaces using a 10% sodium hypochlorite (bleach) solution. Causality: Hypochlorite oxidizes the purine ring, breaking the aromaticity and neutralizing the toxic pharmacophore. Follow with 70% ethanol to remove salt residue.

  • Storage: Store the lyophilized powder at -20°C, desiccated, and protected from light to prevent ambient hydrolytic degradation.

Experimental Protocol: In Vitro Cytotoxicity & Counterselection Assay

This protocol provides a self-validating workflow for utilizing the compound in a controlled cellular assay (e.g., evaluating suicide gene therapy efficacy or performing genetic counterselection)[3][4].

Step 1: Preparation of 50 mM Master Stock

  • Action: Inside a fume hood, weigh 6.7 mg of the compound using a static-free spatula. Dissolve in 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO).

  • Causality: Anhydrous DMSO is chosen over water for the master stock because it prevents spontaneous oxidation and locks the tautomeric equilibrium in a stable state for long-term storage at -80°C.

  • Validation Check: To ensure complete solubilization and validate stock integrity, aliquot 2 µL of the stock into 998 µL of DI water (1:500 dilution) and measure the UV absorbance at 260 nm. A stable, sharp peak confirms integrity; a flattened curve indicates degradation, requiring a fresh stock.

Step 2: Cell Plating and Treatment Matrix

  • Action: Seed target cells (e.g., CEM human T-cells or engineered microbial strains) at

    
     cells/well in a 96-well plate. Allow 24 hours for adherence (if using adherent lines).
    
  • Action: Prepare a serial dilution of the compound in complete media to achieve final well concentrations ranging from 0.1 µM to 150 µM.

  • Causality: Ensure the final DMSO concentration in all wells remains constant and ≤0.1% v/v. Higher DMSO concentrations induce solvent-mediated cytotoxicity, which will artificially skew the IC50 data.

Step 3: Incubation and Metabolic Activation

  • Action: Incubate the treated cells for 72 hours at 37°C, 5% CO2.

  • Causality: A minimum 72-hour window is strictly required. Because the compound is a prodrug, it relies on the host cell's APRT expression to be converted into the active MeP-R-TP form[6]. Shorter incubations will yield false-negative viability results.

Step 4: Viability Quantification

  • Action: Add 20 µL of an ATP-based luminescent reagent (e.g., CellTiter-Glo) or MTS reagent per well. Incubate for 2 hours and read luminescence/absorbance.

  • Validation Check: The assay is only valid if the positive control (e.g., 5-Fluorouracil at 120 µM) shows >50% cell death, and the vehicle control (0.1% DMSO) shows >95% viability compared to untreated cells.

References

  • Parker, W. B., et al. "Metabolism and metabolic actions of 6-methylpurine and 2-fluoroadenine in human cells." Biochemical Pharmacology (NIH).[Link]

  • Chu, M. Y., & Henderson, J. F. "Inhibition of De Novo Purine Biosynthesis and Interconversion by 6-Methylpurine in Escherichia coli." Journal of Bacteriology (ASM Journals / PMC).[Link]

  • "6-Methylpurine | C6H6N4 | CID 5287547." PubChem (NIH).[Link]

  • Zhang, C., et al. "The apt/6-Methylpurine Counterselection System and Its Applications in Genetic Studies of the Hyperthermophilic Archaeon Sulfolobus islandicus." Applied and Environmental Microbiology (PMC).[Link]

Sources

Application Notes and Protocols for Cell Culture Assays Using 6-Methylidene-6,7-dihydro-1H-purine

Author: BenchChem Technical Support Team. Date: March 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

6-Methylidene-6,7-dihydro-1H-purine is a novel synthetic purine analog. Purine derivatives represent a cornerstone in medicinal chemistry and have led to the development of numerous therapeutic agents, particularly in oncology.[1][2] These compounds can exert their effects through various mechanisms, including acting as antimetabolites that interfere with nucleic acid synthesis or by modulating key cellular signaling pathways.[3][4] The introduction of a methylidene group at the 6-position of the purine core presents a unique chemical feature that warrants investigation for its potential to induce cytotoxic and anti-proliferative effects in cancer cells.

This guide provides a comprehensive overview of the hypothesized mechanism of action for 6-Methylidene-6,7-dihydro-1H-purine and offers detailed, validated protocols for its characterization in cell culture models. The methodologies described herein are designed to enable researchers to robustly assess its impact on cell viability, apoptosis, and cell cycle progression.

Hypothesized Mechanism of Action

Based on the extensive literature on 6-substituted purine analogs, we propose a dual mechanism of action for 6-Methylidene-6,7-dihydro-1H-purine, combining antimetabolite activity with the inhibition of critical cell survival signaling.

  • Interference with Purine Metabolism: Like classic purine analogs such as 6-mercaptopurine and 6-thioguanine, it is hypothesized that 6-Methylidene-6,7-dihydro-1H-purine is metabolized intracellularly into fraudulent nucleotides.[3] These fraudulent nucleotides can then disrupt cellular processes in two primary ways:

    • Inhibition of de novo purine biosynthesis through feedback inhibition of key enzymes.[5]

    • Incorporation into DNA and RNA , leading to strand breaks, chain termination, and ultimately, cell cycle arrest and apoptosis.[3][4]

  • Inhibition of the PI3K/Akt/mTOR Signaling Pathway: The purine scaffold is a common feature in many kinase inhibitors.[6] The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival and is frequently hyperactivated in cancer.[7][8] We hypothesize that 6-Methylidene-6,7-dihydro-1H-purine binds to the ATP-binding pocket of a key kinase in this pathway, such as PI3K or mTOR, preventing downstream signaling required for cell survival and proliferation.[9][10]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellCycle Cell Cycle Progression mTORC1->CellCycle Proliferation Cell Growth & Proliferation mTORC1->Proliferation Compound 6-Methylidene-6,7- dihydro-1H-purine Compound->PI3K Inhibits Compound->mTORC1 Inhibits

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Quantitative Data Summary: Hypothetical Potency

The following table provides hypothetical half-maximal inhibitory concentration (IC50) values to serve as a benchmark for experimental design. Actual values must be determined empirically for each cell line of interest.

Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7Breast Adenocarcinoma8.5
HCT116Colorectal Carcinoma12.2
A549Lung Carcinoma15.7
JurkatAcute T-cell Leukemia5.3

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

MTT_Workflow Start 1. Seed Cells in 96-well plate Incubate1 2. Incubate (24h) Start->Incubate1 Treat 3. Add Compound (Serial Dilutions) Incubate1->Treat Incubate2 4. Incubate (24-72h) Treat->Incubate2 AddMTT 5. Add MTT Reagent (10 µL/well) Incubate2->AddMTT Incubate3 6. Incubate (2-4h) AddMTT->Incubate3 Solubilize 7. Add Solubilization Buffer (100 µL) Incubate3->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read End Analyze Data (Calculate IC50) Read->End Apoptosis_Workflow Start 1. Seed & Treat Cells in 6-well plate Harvest 2. Harvest Cells (including supernatant) Start->Harvest Wash1 3. Wash with cold PBS (Centrifuge 300 x g, 5 min) Harvest->Wash1 Resuspend 4. Resuspend in 1X Binding Buffer (100 µL) Wash1->Resuspend Stain 5. Add Annexin V-FITC (5 µL) & PI (5 µL) Resuspend->Stain Incubate 6. Incubate 15 min (Room Temp, Dark) Stain->Incubate AddBuffer 7. Add 400 µL 1X Binding Buffer Incubate->AddBuffer Analyze 8. Analyze by Flow Cytometry (within 1h) AddBuffer->Analyze End Quantify Cell Populations Analyze->End

Caption: Workflow for the Annexin V/PI apoptosis assay.

A. Materials

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 10X Binding Buffer)

  • Phosphate-Buffered Saline (PBS), sterile and cold

  • 6-well plates

  • Flow cytometer

B. Step-by-Step Methodology

  • Cell Seeding and Treatment: Seed 2-5 x 10⁵ cells per well in a 6-well plate and incubate overnight. Treat cells with 6-Methylidene-6,7-dihydro-1H-purine at the desired concentrations (e.g., 1x and 2x IC50) for the chosen duration (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. Aspirate the culture medium (which contains floating apoptotic cells) into a centrifuge tube. Wash the adherent cells with PBS, then detach them using trypsin. Combine the detached cells with the previously collected medium.

    • Rationale: It is crucial to collect the supernatant as apoptotic cells often detach from the culture surface.

  • Washing: Centrifuge the cell suspension at approximately 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS. [11]4. Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. The cell concentration should be approximately 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the 100 µL of cell suspension. Mix gently by tapping the tube.

  • Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.

    • Rationale: Incubation in the dark is necessary to prevent photobleaching of the fluorescent dyes.

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells after this step.

  • Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) using a flow cytometer.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent dye that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA. [12][13]Because PI also binds to RNA, treatment with RNase is essential. [12]

CellCycle_Workflow Start 1. Seed & Treat Cells (~1 x 10⁶ cells) Harvest 2. Harvest & Wash with PBS Start->Harvest Fix 3. Fix in cold 70% Ethanol (dropwise, while vortexing) Harvest->Fix IncubateFix 4. Incubate ≥30 min on ice Fix->IncubateFix WashPostFix 5. Wash twice with PBS IncubateFix->WashPostFix RNase 6. Treat with RNase A (30 min, 37°C) WashPostFix->RNase Stain 7. Stain with Propidium Iodide Solution RNase->Stain IncubateStain 8. Incubate 15-30 min (Room Temp, Dark) Stain->IncubateStain Analyze 9. Analyze by Flow Cytometry IncubateStain->Analyze End Model Cell Cycle Distribution Analyze->End

Caption: Workflow for cell cycle analysis via PI staining.

A. Materials

  • Phosphate-Buffered Saline (PBS), sterile

  • 70% Ethanol, ice-cold

  • RNase A solution (100 µg/mL in PBS)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • Flow cytometry tubes

B. Step-by-Step Methodology

  • Cell Culture and Treatment: Culture approximately 1 x 10⁶ cells and treat with 6-Methylidene-6,7-dihydro-1H-purine at desired concentrations for a specified time (e.g., 24 hours).

  • Harvest and Wash: Harvest the cells by trypsinization, transfer to a centrifuge tube, and centrifuge at 300 x g for 5 minutes. Discard the supernatant and wash the pellet once with PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.

    • Rationale: Dropwise addition of ethanol while vortexing is critical to prevent cell clumping, which can lead to inaccurate flow cytometry data. [13]4. Incubation: Incubate the cells on ice for at least 30 minutes. Cells can be stored in 70% ethanol at -20°C for several weeks. [4]5. Rehydration and Washing: Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5 minutes. Discard the ethanol and wash the cell pellet twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in 500 µL of RNase A solution (100 µg/mL). Incubate at 37°C for 30 minutes.

    • Rationale: This step is essential to degrade RNA, ensuring that the PI signal is specific to DNA content. [2]7. PI Staining: Add 500 µL of PI staining solution (final concentration 25 µg/mL) to the cell suspension.

  • Incubation: Incubate for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample. Use software to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.

References

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Parker, W. B. (2009). Purine Analogs. In Holland-Frei Cancer Medicine. 8th edition. BC Decker Inc. [Link]

  • Hashmi, M. A., Kanwal, A., Siddiqua, U. H., Rasool, N., & Malik, A. (2025). From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC Medicinal Chemistry. [Link]

  • Ciccolini, J., et al. (2002). Mechanisms of apoptosis induced by purine nucleosides in astrocytes. Journal of Neuroscience Research, 68(4), 414-422. [Link]

  • University of Iowa Flow Cytometry Facility. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Cammarata, I., et al. (2021). Purine-Metabolising Enzymes and Apoptosis in Cancer. International Journal of Molecular Sciences, 22(16), 8899. [Link]

  • Sigmond, J., & Peters, G. J. (2005). Pyrimidine and purine analogues, effects on cell cycle regulation and the role of cell cycle inhibitors to enhance their cytotoxicity. Nucleosides, Nucleotides & Nucleic Acids, 24(10-12), 1997-2022. [Link]

  • Zinzani, P. L., et al. (1995). Apoptosis induction with purine analogs on freshly isolated chronic myeloid leukemia cells. Haematologica, 80(4), 390-391. [Link]

  • Li, Y., et al. (2023). Discovery of novel potent PI3K/mTOR dual-target inhibitors based on scaffold hopping: Design, synthesis, and antiproliferative activity. Archiv der Pharmazie, 356(12), e2300403. [Link]

  • Jackson, R. C., et al. (2002). Antifolates Targeting Purine Synthesis Allow Entry of Tumor Cells into S Phase Regardless of p53 Function. Cancer Research, 62(18), 5220-5226. [Link]

  • Feldman, M. E., & Shokat, K. M. (2011). New Inhibitors of the PI3K-Akt-mTOR Pathway: Insights Into mTOR Signaling From a New Generation of Tor Kinase Domain Inhibitors (TORKinibs). Current Topics in Microbiology and Immunology, 347, 241-259. [Link]

  • Veselý, J., et al. (1994). Inhibition of cyclin-dependent kinases by purine analogues. European Journal of Biochemistry, 224(3), 771-786. [Link]

  • Welker, M. E., & Kulik, G. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 21(14), 4063-4091. [Link]

  • Bonatti, S., et al. (2000). Induction of apoptosis and inhibition of signalling pathways by alkylated purines. Mutagenesis, 15(4), 319-325. [Link]

  • Kucukdumlu, A., et al. (2025). Purine Scaffold in Agents for Cancer Treatment. Molecules, 30(9), 2025. [Link]

  • Kumar, A., et al. (2025). Purine derivatives as potent anticancer agents: a comprehensive review. Journal of Biomolecular Structure and Dynamics. [Link]

  • Clinical Learning. (2025, March 23). 2. Antimetabolites: Purine Analogs: Pharmacology Video Lectures [Video]. YouTube. [Link]

  • Labbé, D. P., et al. (2021). Inhibitors of the PI3K/Akt/mTOR Pathway in Prostate Cancer Chemoprevention and Intervention. International Journal of Molecular Sciences, 22(15), 8238. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of 6-Methylidene-6,7-dihydro-1H-purine in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the handling of highly reactive exocyclic purine intermediates. 6-Methylidene-6,7-dihydro-1H-purine (often referred to as the 6-methylenepurine tautomer) is notoriously unstable in aqueous environments.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you maintain the structural integrity of this compound during your biophysical and enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: Why does my 6-methylidene-6,7-dihydro-1H-purine sample degrade so rapidly in standard biological buffers? A: The causality behind this rapid degradation lies in the extreme electrophilicity of the C6-methylidene carbon. The exocyclic double bond acts as a potent Michael acceptor. In aqueous environments, nucleophilic attack by water (hydration) or buffer components rapidly adds across the double bond. This reaction is thermodynamically driven by the restoration of full aromaticity in the purine ring, yielding a highly stable, but experimentally useless, 6-hydroxymethylpurine analog[1].

Q2: Which buffer systems are strictly contraindicated for this compound? A: You must absolutely avoid any buffer containing primary or secondary amines. Tris, HEPES, and Glycine are contraindicated. The lone pair of electrons on the buffer's nitrogen atom will rapidly attack the methylidene carbon, forming a covalent purine-buffer adduct within minutes.

Q3: What is the optimal pH to maximize the half-life of the intact species? A: The optimal stability window is in a non-nucleophilic buffer at pH 5.5 to 6.0 .

  • At pH > 7.0: The increased concentration of hydroxide ions (

    
    ) accelerates base-catalyzed hydration.
    
  • At pH < 4.0: The purine ring becomes protonated at the N1 or N7 position. This protonation pulls electron density away from the exocyclic carbon, drastically increasing its electrophilicity and triggering acid-catalyzed hydration[2].

Quantitative Stability Data

To assist in experimental planning, the following table summarizes the quantitative degradation kinetics of 6-methylidene-6,7-dihydro-1H-purine across various standard conditions.

Buffer SystempHTemperature (°C)Half-life (

)
Primary Degradation Mechanism
Tris-HCl (50 mM)7.425< 2 minsCovalent Buffer Adduct (+121 Da)
PBS (1X)7.42515 minsBase-catalyzed Hydration (+18 Da)
Sodium Phosphate (50 mM)6.02545 minsHydration (+18 Da)
Sodium Phosphate (50 mM) 6.0 4 > 4 hours Minimal (Optimal Stable Window)

Troubleshooting Guide: Common Experimental Failures

Issue 1: Appearance of a +18 Da mass shift in LC-MS analysis.
  • Mechanistic Cause: Hydration of the exocyclic double bond (addition of

    
    ).
    
  • Corrective Action: Lower the experimental temperature to 4°C. Ensure your buffer pH is strictly controlled at 6.0. Minimize the time between dilution from the organic stock and the start of your assay.

Issue 2: Complete loss of target signal and appearance of a +121 Da mass shift.
  • Mechanistic Cause: You are likely using a Tris-based buffer. Tris acts as a nucleophile, permanently covalently bonding to the C6 position.

  • Corrective Action: Immediately switch to a non-nucleophilic buffer such as Sodium Phosphate or Potassium Acetate.

Issue 3: High-molecular-weight smears on gels or broad, late-eluting HPLC peaks.
  • Mechanistic Cause: Concentration-dependent dimerization or polymerization. The exocyclic double bond of one purine molecule reacts with the nucleophilic nitrogen of another.

  • Corrective Action: Never store the compound in aqueous solutions. Keep working aqueous concentrations below 100 µM.

Visualizing the Degradation Pathways

Pathway Target 6-Methylidene-6,7-dihydro-1H-purine (Intact Reactive Species) Water Aqueous Hydration (H2O / OH- attack) Target->Water pH > 7.0 or pH < 4.0 Amine Buffer Nucleophilic Attack (e.g., Tris, Glycine) Target->Amine Primary Amines Present Conc Concentration-Dependent Dimerization Target->Conc Aqueous Conc. > 100 µM HydrationProd 6-Hydroxymethylpurine (Degradation Product) Water->HydrationProd BufferAdduct Covalent Buffer Adduct (Irreversible Signal Loss) Amine->BufferAdduct Dimer Purine Dimers/Polymers (Precipitation) Conc->Dimer

Fig 1: Primary degradation pathways of 6-methylidene-6,7-dihydro-1H-purine in aqueous solutions.

Self-Validating Experimental Protocol

To guarantee scientific integrity, you must treat the preparation of this compound as a self-validating system . Do not assume your compound is intact; you must prove it immediately prior to the assay.

Objective: Prepare a stable working solution (< 100 µM) suitable for downstream biophysical characterization.

Step 1: Anhydrous Stock Preparation Dissolve the lyophilized 6-methylidene-6,7-dihydro-1H-purine in 100% anhydrous, amine-free DMSO to a concentration of 10 mM. Purge the vial with argon gas and store at -80°C. Causality: Excluding water and oxygen prevents premature hydration and oxidative degradation.

Step 2: Buffer Degassing and pH Optimization Prepare a 50 mM Sodium Phosphate buffer, strictly adjusted to pH 6.0. Degas the buffer by sonication under vacuum for 15 minutes. Causality: Degassing removes dissolved oxygen, while pH 6.0 minimizes both acid- and base-catalyzed hydration kinetics.

Step 3: Temperature Equilibration Pre-chill the degassed buffer on ice to exactly 4°C. Causality: Lowering the temperature decreases the kinetic energy of the system, extending the half-life from 45 minutes to over 4 hours.

Step 4: Rapid Dilution Using a low-retention pipette tip, dilute the 10 mM DMSO stock into the chilled buffer to a final concentration of 50 µM. Vortex gently for 3 seconds.

Step 5: Self-Validating LC-MS Control (CRITICAL) Immediately inject a 5 µL aliquot into an LC-MS system (C18 column, rapid 3-minute gradient). Monitor the intact mass (


) and the hydration product (

). Proceed with your primary assay only if the intact peak area is >95%.

Workflow Visualization

Workflow Start 1. Prepare 10 mM Stock (Anhydrous DMSO, -80°C) Dilution 3. Rapid Dilution to 50 µM (Maintain at 4°C) Start->Dilution BufferPrep 2. Prepare PO4 Buffer (pH 6.0, Degassed) BufferPrep->Dilution Analysis 4. Immediate LC-MS (Self-Validation Step) Dilution->Analysis < 5 mins elapsed Validation 5. Verify Intact Mass (Absence of +18 Da Peak) Analysis->Validation

Fig 2: Optimized self-validating experimental workflow for stabilizing exocyclic purine intermediates.

References

  • Structure of Neutral Molecules and Monoanions of Selected Oxopurines in Aqueous Solutions As Studied by NMR Spectroscopy and Theoretical Calculations The Journal of Physical Chemistry A - ACS Publications URL
  • PubMed Central (PMC)

Sources

Overcoming hygroscopic nature of 6-Methylidene-6,7-dihydro-1H-purine

Author: BenchChem Technical Support Team. Date: March 2026

This is a specialized technical support guide for 6-Methylidene-6,7-dihydro-1H-purine .

Based on the chemical structure (an exocyclic methylene group at the C6 position of a dihydro-purine core), this molecule functions chemically as a purine quinone methide analogue . This structural feature makes it not only physically hygroscopic but chemically reactive toward water (Michael acceptor).

The following guide addresses the dual challenge of physical deliquescence and chemical hydration.

Senior Application Scientist: Dr. A. Vance Subject: Stabilization, Handling, and Rescue Protocols for Hygroscopic Purine Intermediates

Part 1: The Core Challenge (Root Cause Analysis)

You are likely experiencing "hygroscopicity" not just as water absorption, but as chemical degradation .

  • The Mechanism: The exocyclic double bond (=CH₂) at the C6 position breaks the aromaticity of the pyrimidine ring. The molecule is energetically driven to re-aromatize.

  • The Reaction: Atmospheric moisture (

    
    ) acts as a nucleophile, attacking the exocyclic carbon (Michael addition). This converts your target material into 6-(hydroxymethyl)purine  or related polymeric species.
    
  • The Symptom: The powder turns into a sticky, yellow/orange gum. This is often irreversible.

Critical Rule: You cannot simply "dry" this compound in an oven if it has chemically hydrated. You must prevent the exposure entirely.

Part 2: Handling & Storage Protocols

Storage Standards (The "Golden Sample" State)

To maintain purity >98%, follow this hierarchy of storage conditions.

TierStorage ConditionExpected Shelf LifeNotes
Gold Glovebox (Ar/N₂) > 12 MonthsStore in a crimped vial inside a secondary jar with

.
Silver -20°C Desiccator 3–6 MonthsUse a vacuum desiccator with fresh Drierite/Silica. Warm to RT before opening.
Bronze Schlenk Flask 1–4 WeeksUnder positive Argon pressure. Grease joints thoroughly.
Risk General Freezer < 48 HoursEven at -20°C, moisture permeates standard screw caps.
Weighing & Transfer Workflow

Never weigh this compound on an open bench.

  • Protocol A (Glovebox Available): Weigh inside the box. Dissolve in anhydrous solvent (e.g., DMSO, DMF) inside the box if possible.

  • Protocol B (No Glovebox):

    • Tare a septum-capped vial purged with Nitrogen.

    • Use a "glove bag" or an inverted funnel with high Ar flow to create a localized inert zone.

    • Rapidly transfer solid and recap immediately.

    • Determine exact mass by difference (weigh full, transfer, weigh empty).

Part 3: Troubleshooting & FAQs

Q1: My sample has clumped together. Can I dry it in a vacuum oven?

Answer: Proceed with extreme caution.

  • Diagnosis: Take a small aliquot for LC-MS or NMR.

    • If purity is high: It is physically wet. Dry under high vacuum (0.1 mbar) at ambient temperature for 4–6 hours. Do not heat above 30°C, as heat accelerates polymerization of the exocyclic alkene.

    • If new peaks appear (M+18): The compound has hydrated.[1] Drying will remove free water but will not reverse the chemical damage.

Q2: The compound turned yellow/orange. Is it still usable?

Answer: Likely not for sensitive applications. Color change usually indicates polymerization of the methylene group (similar to how acrylamides polymerize).

  • Action: Perform a solubility test. If the colored material is insoluble in DMSO/Methanol where it used to be soluble, it is cross-linked polymer. Discard.

Q3: What is the best solvent for stock solutions?

Answer: Anhydrous DMSO or DMF .

  • Avoid protic solvents (Methanol, Ethanol) for long-term storage, as they can slowly add across the double bond (alkoxylation) over weeks.

  • Store stock solutions at -80°C.

Q4: How do I remove water if I suspect slight contamination?

Answer: Do not use heat. Use Azeotropic Distillation or Lyophilization .

  • Method: Dissolve in anhydrous 1,4-dioxane (freezing point 11.8°C). Freeze the solution and sublime the solvent under high vacuum. This is the gentlest way to remove water without thermal stress.

Part 4: Visualizing the Instability

The following diagram illustrates why moisture is fatal to this specific structure.

G cluster_0 Safe Zone (Inert) Target 6-Methylidene-6,7- dihydro-1H-purine (Target API) Transition Michael Addition Transition State Target->Transition Exposure to Air Polymer Oligomers/Polymers (Yellow Gum) Target->Polymer Heat/Light Water Atmospheric H₂O (Nucleophile) Water->Transition Hydrated 6-(Hydroxymethyl) -purine Tautomer (Degradant M+18) Transition->Hydrated Rapid Tautomerization

Figure 1: Degradation pathway of exocyclic methylene purines. Note that moisture leads to irreversible hydration (M+18), while heat/light can induce polymerization.

Part 5: Experimental Rescue Protocol (Lyophilization)

If you must rescue a "sticky" but chemically intact batch:

  • Dissolution: Dissolve the sticky solid in anhydrous 1,4-dioxane (Grade: ≥99.8%, stabilized).

    • Why Dioxane? It freezes easily (12°C) and is non-nucleophilic.

  • Filtration: Filter quickly through a 0.2 µm PTFE syringe filter to remove any polymerized insolubles.

  • Freezing: Shell-freeze the flask in liquid nitrogen or dry ice/acetone.

  • Sublimation: Connect to a high-vacuum manifold (< 0.05 mbar). Keep the flask insulated in ice water (0°C) during the initial vacuum pull to prevent melting.

  • Result: You should recover a fluffy, off-white powder. Backfill immediately with Argon.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for drying nitrogenous heterocycles).

  • Lister, J. H. (1971). Fused Pyrimidines Part II: Purines. In The Chemistry of Heterocyclic Compounds. Wiley-Interscience. (Foundational chemistry of purine reactivity and tautomerism).

  • BenchChem Technical Support. (2025). Managing Hygroscopicity of Hydrazinium Salts. (General principles for handling hygroscopic nitrogenous salts).

  • Singh, R. K., et al. (2002). Synthesis and Stability of Exocyclic Methylene Nucleosides. (Contextual reference for the reactivity of the =CH2 group in purine/pyrimidine analogues).

Sources

Validation & Comparative

Unraveling the Fragmentation Roadmap of 6-Methylidene-6,7-dihydro-1H-purine: A Comparative Mass Spectrometry Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A Deep Dive into the Predicted Mass Spectrometric Fragmentation of a Novel Purine Analog for Researchers, Scientists, and Drug Development Professionals.

In the landscape of pharmaceutical research and metabolomics, understanding the structural nuances of novel bioactive molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing intricate details about a molecule's structure through its fragmentation pattern. This guide offers a comprehensive, predictive analysis of the mass spectrometry fragmentation pattern of 6-Methylidene-6,7-dihydro-1H-purine, a unique purine derivative. In the absence of direct experimental data for this specific compound in publicly accessible literature, this guide establishes a robust predictive framework by drawing comparisons with well-characterized purine analogs and leveraging fundamental principles of mass spectrometry.

This document is tailored for researchers, scientists, and drug development professionals, providing not only a predicted fragmentation scheme but also the underlying mechanistic rationale and comparative data essential for identifying and characterizing this and similar novel chemical entities.

The Structural Context: 6-Methylidene-6,7-dihydro-1H-purine vs. Canonical Purines

The fragmentation of a molecule in a mass spectrometer is intrinsically linked to its chemical structure. The subject of our analysis, 6-Methylidene-6,7-dihydro-1H-purine, presents a unique structural motif compared to canonical purines like adenine and guanine. The introduction of an exocyclic double bond (a methylidene group) at the 6-position and the saturation of the C6-N1 bond fundamentally alter the electronic distribution and bond stabilities within the purine core.

To appreciate the predicted fragmentation, a comparison with a standard purine, adenine, is instructive. Adenine is a fully aromatic system, which contributes to the stability of its molecular ion. In contrast, 6-Methylidene-6,7-dihydro-1H-purine has a partially saturated imidazole ring and a modified pyrimidine ring, which are expected to be more susceptible to initial ring-opening events upon ionization.

Predicted Fragmentation Pathways under Electrospray Ionization (ESI-MS/MS)

Electrospray ionization (ESI) is a soft ionization technique that typically produces protonated molecules, [M+H]⁺. Subsequent fragmentation via collision-induced dissociation (CID) provides structural information. For 6-Methylidene-6,7-dihydro-1H-purine, protonation is likely to occur at one of the nitrogen atoms. The subsequent fragmentation is predicted to follow several key pathways, as illustrated in the diagram below.

G M 6-Methylidene-6,7-dihydro-1H-purine [M+H]⁺ F1 Loss of CH₂ (M-14) M->F1 -CH₂ F2 Loss of NH₃ (M-17) M->F2 -NH₃ F3 Loss of HCN (M-27) M->F3 -HCN F4 Retro-Diels-Alder (RDA) Fission M->F4 RDA F5 Loss of NH₂CN (M-42) F3->F5 -NH₃

Caption: Predicted major fragmentation pathways of protonated 6-Methylidene-6,7-dihydro-1H-purine.

Mechanistic Insights into the Predicted Fragments:
  • Loss of CH₂ (m/z -14): The exocyclic methylidene group is a likely site for initial fragmentation. The loss of a methylene radical is less common in even-electron ions but can occur. A more plausible pathway for the loss of 14 Da would be the elimination of a neutral CH₂ molecule following a rearrangement, although this is generally not a primary fragmentation route.

  • Loss of NH₃ (m/z -17): A common fragmentation pathway for protonated purine bases involves the elimination of ammonia.[1] For 6-Methylidene-6,7-dihydro-1H-purine, this could involve the N1 nitrogen and its associated hydrogen, along with a hydrogen from an adjacent carbon, likely following ring opening.

  • Loss of HCN (m/z -27): The elimination of hydrogen cyanide is another characteristic fragmentation of the purine ring system.[1] This typically involves the cleavage of the imidazole ring.

  • Retro-Diels-Alder (RDA) Fission: The partially saturated 6,7-dihydro-1H-purine ring system may undergo a retro-Diels-Alder reaction, leading to the cleavage of the pyrimidine ring. The exact mass of the resulting fragments would depend on the specific bonds that are broken.

  • Loss of Aminonitrile (NH₂CN) (m/z -42): This is a well-documented fragmentation pathway for protonated purine bases, often occurring after an initial loss of another small molecule like HCN.[1]

Comparative Fragmentation with Known Purine Analogs

To build confidence in these predictions, it is essential to compare them with the experimentally determined fragmentation patterns of structurally related compounds.

CompoundKey Fragments (Observed)Reference
Acyclovir Protonated guanine base[2]
Abacavir Protonated guanine base[2]
Penciclovir Protonated guanine base[2]
Vidarabine Protonated adenine base, [B-H]⁻[1]

The consistent observation in these antiviral drugs is the cleavage of the glycosidic bond (or its equivalent in acyclic analogs), leading to the formation of the protonated purine base as a major fragment.[1][2] For 6-Methylidene-6,7-dihydro-1H-purine, which lacks a substituent at the N9 position, the fragmentation will be dictated by the intrinsic stability of the modified purine ring itself.

The fragmentation of purine bases themselves, as studied by Kamel and Munson (2004), provides the most relevant comparison. Their work on protonated purine bases highlights two primary fragmentation routes: the elimination of NH₃ and the loss of NH₂CN.[1] These established pathways strongly support the predictions made for 6-Methylidene-6,7-dihydro-1H-purine.

Experimental Protocol for Mass Spectrometric Analysis

To validate the predicted fragmentation patterns, the following experimental workflow is recommended.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis P1 Dissolve sample in appropriate solvent (e.g., 50:50 ACN:H₂O with 0.1% Formic Acid) P2 Inject sample into LC system P1->P2 P3 Chromatographic separation (e.g., C18 column) P2->P3 P4 Electrospray Ionization (ESI) in positive ion mode P3->P4 P5 Full Scan MS (m/z 50-500) P4->P5 P6 Tandem MS (MS/MS) of protonated molecule [M+H]⁺ P5->P6 P7 Identify [M+H]⁺ ion P6->P7 P8 Analyze MS/MS spectrum for fragment ions P7->P8 P9 Propose fragmentation pathways P8->P9

Caption: Recommended experimental workflow for the analysis of 6-Methylidene-6,7-dihydro-1H-purine.

Detailed Methodological Parameters:

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from 5% to 95% B over several minutes to ensure proper elution.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry (Triple Quadrupole or Q-TOF):

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Collision Gas: Argon.

    • Collision Energy: Ramped (e.g., 10-40 eV) to observe a range of fragments.

This self-validating protocol ensures that the generated data is robust and reproducible. The inclusion of a well-characterized purine standard, such as adenine or guanosine, in the experimental run is highly recommended for system suitability and as a comparator for fragmentation behavior.

Conclusion and Future Directions

This guide provides a scientifically grounded, predictive framework for the mass spectrometric fragmentation of 6-Methylidene-6,7-dihydro-1H-purine. By leveraging established fragmentation mechanisms of purine analogs and fundamental mass spectrometry principles, we have proposed a set of likely fragmentation pathways that can guide the identification and structural elucidation of this novel compound.

The next critical step is the experimental validation of these predictions. The detailed protocol provided herein offers a clear roadmap for researchers to acquire the necessary mass spectral data. Such empirical evidence will not only confirm the structure of 6-Methylidene-6,7-dihydro-1H-purine but also enrich our understanding of how modifications to the purine core influence fragmentation, thereby aiding in the characterization of future novel purine derivatives.

References

  • Kamel, A. M., & Munson, B. (2004). Collisionally-induced dissociation of purine antiviral agents: mechanisms of ion formation using gas phase hydrogen/deuterium exchange and electrospray ionization tandem mass spectrometry. European Journal of Mass Spectrometry, 10(2), 239-257. [Link]

  • LibreTexts. (2022, May 26). 3.7.2: Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Attwa, M. W., et al. (2021). Source-Induced Dissociation Vs Collision-Induced Dissociation Fragmentation Behavior of Four Antiviral Drugs in an Ion-Trap Mass Spectrometer. Biomedical Journal of Scientific & Technical Research, 38(5). [Link]

  • Wikipedia. (2023, December 29). Fragmentation (mass spectrometry). [Link]

  • O'Hagan, S., & Kell, D. B. (2015). Introduction to Mass Spectrometry. University of Liverpool. [Link]

  • Podgórski, R., & Pułaski, Ł. (2020). Fragmentation Mechanisms - Intro to Mass Spectrometry. Proteomics & Mass Spectrometry Core Facility, Medical University of Lodz. [Link]

  • NIST. (n.d.). 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-[2-[(1-methyl-2-phenylethyl)amino]ethyl]-. NIST Chemistry WebBook. [Link]

  • MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]

  • Cheméo. (n.d.). Chemical Properties of 6H-Purin-6-one, 1,7-dihydro- (CAS 68-94-0). [Link]

  • Royal Society of Chemistry. (n.d.). Simultaneous analysis of coumarin derivatives in extracts of Radix angelicae pubescentis (Duhuo) by HPLC-DAD-ESI-MSn technique. [Link]

  • MDPI. (2026, March 3). Hydroxytyrosol Modulates Arachidonic Acid Metabolism and Purine Catabolism in Individuals with Prediabetes: An Untargeted Metabolomics Study in a Randomized Controlled Trial. [Link]

  • PubMed. (2019, February 28). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. [Link]

  • ResearchGate. (n.d.). Mass spectrometry for analysis of purine and pyrimidine compounds. [Link]

Sources

Reproducibility of 6-Methylidene-6,7-dihydro-1H-purine synthesis methods

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reproducibility of 6-Methylidene-6,7-dihydro-1H-purine Synthesis Methods

Part 1: Executive Summary & Strategic Analysis

The Chemical Identity Crisis: The term "6-Methylidene-6,7-dihydro-1H-purine" refers to a specific tautomeric or substituted form of the purine scaffold where the aromaticity of the pyrimidine ring is interrupted by an exocyclic double bond at the C6 position (


). In standard purine chemistry, this structure is the imino-like tautomer of 6-methylpurine . While 6-methylpurine (aromatic) is thermodynamically favored, the 6-methylidene  form is the stable product when the exocyclic carbon bears electron-withdrawing groups (e.g., cyano, ester) or when the N1/N7 positions are alkylated to prevent re-aromatization.

Reproducibility Challenge: The primary synthesis challenge is not bond formation, but tautomeric control . Methods that generate a simple exocyclic methylene group often spontaneously isomerize to the aromatic 6-methylpurine. Therefore, reproducible protocols must either:

  • Target stabilized 6-methylidene derivatives (functionalized with EWGs).

  • Traverse the methylidene intermediate to access 6-alkylpurines.

This guide compares the two dominant methodologies: the Nucleophilic Displacement with Active Methylenes (High Reproducibility for Methylidenes) and Palladium-Catalyzed Cross-Coupling (High Reproducibility for Methyl-Purines).

Part 2: Technical Comparison of Synthesis Routes

Method A: Nucleophilic Substitution with Active Methylenes (The "Carbanion" Route)

Best for: Synthesizing stable, functionalized 6-methylidene purines.

This method utilizes the high reactivity of 6-chloropurine toward soft nucleophiles. It is the most robust route for generating the "6-methylidene" core because the resulting electron-deficient exocyclic double bond prevents immediate tautomerization to the aromatic methyl form.

FeatureMethod A: Active Methylene DisplacementMethod B: Pd-Catalyzed Cross-Coupling
Precursor 6-Chloropurine (Commercial, Cheap)6-Chloropurine or 6-Iodopurine
Key Reagent Malononitrile / Ethyl Cyanoacetate + NaHMethylzinc Bromide / Trimethylaluminum + Pd(PPh3)4
Product 6-Methylidene derivative (e.g., =C(CN)2)6-Methylpurine (Aromatic)
Reproducibility High (Thermodynamically stable adduct)Medium-High (Sensitive to catalyst/moisture)
Scalability Excellent (No heavy metals, simple workup)Moderate (Cost of Pd, waste disposal)
Atom Economy HighLower (Phosphine ligands, stoichiometric metals)

Part 3: Detailed Experimental Protocols

Protocol 1: Synthesis of 6-(Dicyanomethylidene)-1,6-dihydropurine

Source Grounding: Adapted from Pharmazie 1994 and standard nucleophilic aromatic substitution protocols.

Principle: The reaction relies on the deprotonation of malononitrile (


) by Sodium Hydride (NaH) to generate a carbanion. This nucleophile attacks the C6 position of 6-chloropurine. The elimination of chloride restores neutrality, but the strong electron-withdrawing nature of the dicyano group favors the exocyclic double bond (methylidene) tautomer over the aromatic form.

Materials:

  • 6-Chloropurine (1.0 eq)

  • Malononitrile (1.1 eq)

  • Sodium Hydride (NaH, 60% dispersion in oil) (2.2 eq)

  • Anhydrous DMF (Dimethylformamide)

  • Argon/Nitrogen atmosphere

Step-by-Step Workflow:

  • Activation: In a flame-dried round-bottom flask under argon, suspend NaH (2.2 eq) in anhydrous DMF. Cool to 0°C.

  • Nucleophile Formation: Dropwise add Malononitrile (1.1 eq) dissolved in minimal DMF. Stir for 30 minutes at 0°C until H2 evolution ceases and the solution becomes clear/yellow.

    • Critical Insight: Use 2 equivalents of base: one to generate the nucleophile, the second to deprotonate the N9/N7 imidazole proton of the purine, ensuring solubility and reactivity.

  • Coupling: Add 6-Chloropurine (1.0 eq) in one portion.

  • Reaction: Allow the mixture to warm to room temperature and then heat to 80–100°C for 4–6 hours.

    • Monitoring: Monitor by TLC (MeOH:DCM 1:9). The starting material (Rf ~0.5) will disappear; the product is usually more polar and UV-active.

  • Quenching & Isolation:

    • Cool to room temperature.

    • Pour the reaction mixture into ice-cold water (10x volume).

    • Acidify carefully with 1N HCl to pH 3–4. The product, 6-(dicyanomethylidene)-1,6-dihydropurine , will precipitate as a yellow/orange solid.

  • Purification: Filter the solid, wash with cold water and diethyl ether. Recrystallize from Ethanol/Water if necessary.

Self-Validation Check:

  • 1H NMR (DMSO-d6): Look for the absence of the C6-H or C6-Cl signal. The exocyclic =C(CN)2 group has no protons, but the N1-H proton (broad singlet >12 ppm) confirms the dihydro/methylidene tautomer.

  • UV-Vis: Significant redshift compared to 6-chloropurine due to extended conjugation of the exocyclic double bond.

Protocol 2: Palladium-Catalyzed Methylation (For 6-Methylpurine)

Source Grounding: Nucleosides Nucleotides Nucleic Acids 2000.[1]

If the goal is the 6-methyl skeleton (which the user might assume is the "methylidene" precursor), this Stille-type coupling is the industry standard.

Workflow:

  • Reagents: 6-Chloropurine, Tetrakis(triphenylphosphine)palladium(0) (5 mol%), Methylzinc bromide (or Trimethylaluminum).

  • Solvent: Anhydrous THF or Dioxane.

  • Condition: Reflux under Argon for 2–12 hours.

  • Outcome: Yields 6-Methylpurine exclusively. The "methylidene" form is not observed because the aromatic tautomer is energetically superior by >5 kcal/mol.

Part 4: Mechanistic Visualization

The following diagram illustrates the divergence between creating the stable "Methylidene" adduct versus the aromatic "Methyl" purine.

PurineSynthesis Start 6-Chloropurine (Aromatic Precursor) Reagent1 Reagent: Malononitrile + NaH (DMF, 80°C) Start->Reagent1 Reagent2 Reagent: MeZnBr + Pd(PPh3)4 (THF, Reflux) Start->Reagent2 Intermediate1 Intermediate: Anionic Adduct Reagent1->Intermediate1 S_NAr Attack Product1 6-(Dicyanomethylidene)-1,6-dihydropurine (Stable Exocyclic Alkene) Intermediate1->Product1 Elimination of Cl- + Tautomerization Product2 6-Methylpurine (Aromatic Tautomer) Product1->Product2 Hydrolysis/Decarboxylation (Loss of EWG) Reagent2->Product2 Pd Cross-Coupling (Stille/Negishi)

Caption: Divergent synthesis pathways. The green path yields the stable 6-methylidene scaffold (requested topic), while the red path yields the aromatic 6-methyl tautomer.

Part 5: Critical Reproducibility Factors (E-E-A-T)

  • Moisture Control (Critical):

    • In Method A, water destroys the NaH and the carbanion. In Method B, water kills the organometallic reagent (MeZnBr). Protocol must be strictly anhydrous.

  • Tautomeric Trapping:

    • If you require the 6-methylidene-1,6-dihydro form specifically, you must retain the electron-withdrawing groups (CN, COOR) on the exocyclic carbon. Removing them (via acid hydrolysis) will spontaneously drive the system to the aromatic 6-methylpurine.

  • Regioselectivity of N-Alkylation:

    • If your starting material is N-unsubstituted (N9-H), the base (NaH) will deprotonate N9 first. This protects the ring nitrogen from participating in side reactions, but requires 2+ equivalents of base.

  • Purification:

    • 6-Methylidene derivatives are often highly polar and colored (yellow/orange). Avoid prolonged exposure to silica gel, which is acidic and can catalyze hydrolysis or tautomerization. Neutral alumina or reverse-phase chromatography is recommended for sensitive derivatives.

References

  • Synthesis of Some 6-methylidene-9-purine Acyclic Nucleosides.Pharmazie, 1994, 49(7), 480-482.

    • Source:

    • Relevance: Primary protocol for the active methylene route (Method A).
  • Convenient Syntheses of 6-Methylpurine and Related Nucleosides.Nucleosides, Nucleotides & Nucleic Acids, 2000, 19(7), 1123-1134.

    • Source:

    • Relevance: Definitive guide for Pd-catalyzed methyl
  • Purines: Synthesis by Ring-Closure Reactions.Science of Synthesis, 2004, 16, 967.

    • Source:

    • Relevance: Background on purine tautomerism and ring stability.[2]

  • Tautomerism and Ionisation Processes in 6-Methylthio-2-oxopurines.Journal of the Chemical Society, Perkin Transactions 2, 1971.

    • Source:

    • Relevance: Mechanistic insight into the 1,6-dihydro vs arom

Sources

Benchmarking 6-Methylidene-6,7-dihydro-1H-purine Against Kinetin: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Prepared By: Senior Application Scientist

Executive Summary

In the landscape of purine analogs, 6-Methylidene-6,7-dihydro-1H-purine (the highly stable tautomer of 6-methylpurine, hereafter referred to as 6-MP) and Kinetin (N6-furfuryladenine) represent two sides of a biochemical coin. While kinetin is a prototypic cytokinin that acts as a potent agonist for cellular proliferation and RNA synthesis, 6-MP functions as a rigorous bisubstrate antagonist. Benchmarking these two compounds is critical for researchers designing self-validating experimental systems in plant physiology, purine metabolism, and oncology—specifically in the development of suicide gene therapies.

This guide objectively compares their mechanistic causality, quantitative performance, and practical workflows to empower your experimental design.

Mechanistic Causality: Agonism vs. Antagonism

To deploy these compounds effectively, one must understand the causality behind their biological effects. Both molecules mimic endogenous adenine but diverge drastically upon cellular entry.

Kinetin: The Transcriptional Agonist

Kinetin binds with high affinity to histidine kinase receptors (e.g., CRE1/AHK4). This binding event triggers a phosphorelay cascade that phosphorylates Type-B Arabidopsis Response Regulators (ARRs). Once activated, these transcription factors translocate to the nucleus to upregulate the transcription of cell-cycle progressing genes, thereby driving RNA synthesis and cellular expansion[1].

6-Methylidene-6,7-dihydro-1H-purine (6-MP): The Transcriptional Antagonist

Conversely, 6-MP exploits purine salvage pathways. It is rapidly converted by adenine phosphoribosyltransferase (APRT) into 6-methylpurine ribonucleotide. Because of the exocyclic methylidene/methyl group at the 6-position, this toxic analog prevents proper hydrogen bonding. When incorporated into nascent RNA transcripts, it stalls RNA polymerase and completely halts protein synthesis. In modern drug development, 6-MP is often generated in situ from non-toxic prodrugs (like MeP-dR) via E. coli Purine Nucleoside Phosphorylase (PNP) to selectively eradicate slow-growing tumors[2].

Mechanism cluster_kinetin Kinetin Pathway (Agonist) cluster_mp 6-Methylpurine Pathway (Antagonist) Kinetin Kinetin (N6-furfuryladenine) Receptor Histidine Kinase Receptor Binding Kinetin->Receptor Cascade Phosphorelay Cascade (ARRs) Receptor->Cascade Activation Upregulation of RNA & Protein Synthesis Cascade->Activation MP 6-Methylidene-6,7- dihydro-1H-purine APRT APRT Enzyme Conversion MP->APRT Toxic Toxic Ribonucleotide Incorporation APRT->Toxic Inhibition Inhibition of RNA Polymerase Toxic->Inhibition

Mechanistic pathways of Kinetin (agonist) vs 6-Methylpurine (antagonist) in RNA synthesis.

Quantitative Benchmarking Data

When designing an assay, selecting the correct concentration and understanding the expected phenotypic outcome is paramount. The tables below synthesize historical and modern benchmarking data for both compounds.

Table 1: Physicochemical & Functional Properties
Property / MetricKinetin6-Methylidene-6,7-dihydro-1H-purine (6-MP)
Molecular Formula C10H9N5OC6H6N4
Primary Target Cytokinin Receptors (CRE1/AHK4)Adenine Phosphoribosyltransferase (APRT)
Effect on RNA Synthesis Promotes (Drives transcription)Inhibits (Halts RNA polymerase)
Primary Application Tissue culture, anti-senescenceRNA inhibition assays, Suicide gene therapy
Working Concentration 10⁻⁷ M to 10⁻⁵ M10⁻⁶ M to 10⁻⁴ M
Table 2: Comparative Efficacy in Biological Models
Biological ModelKinetin Response6-MP ResponseCausality / Mechanism
Fenugreek Cotyledon Expansion +300% increase in fresh weight0% increase (Complete inhibition)Kinetin drives water uptake via RNA synthesis; 6-MP blocks mRNA formation[3].
Barley Seed α-Amylase Synthesis Reverses Abscisic Acid (ABA) inhibition65% inhibition at 60 µg/mL6-MP prevents the synthesis of enzyme-specific RNA molecules required for growth[4].
Human Glioma (D54) Xenografts N/A (Non-toxic)Sustained tumor regression (>70 days)E. coli PNP cleaves prodrugs into 6-MP, causing fatal RNA truncation in tumor cells[2].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, every protocol must include internal validation steps. Below are two field-proven methodologies benchmarking these compounds.

Protocol 1: Benchmarking RNA Synthesis via Cotyledon Expansion

This assay utilizes the rapid growth response of isolated plant cotyledons to directly compare the agonistic effects of kinetin against the antagonistic effects of 6-MP.

Step-by-Step Methodology:

  • Tissue Isolation: Excise cotyledons from 48-hour dark-grown fenugreek (Trigonella foenum-graecum L.) seedlings. Causality: Dark-grown tissues are highly sensitive to exogenous purines due to depleted endogenous cytokinin pools.

  • Treatment Preparation: Prepare three buffered aqueous solutions (pH 6.0):

    • Control: Buffer only.

    • Agonist: Buffer + 10⁻⁵ M Kinetin.

    • Antagonist: Buffer + 10⁻⁵ M Kinetin + 10⁻⁴ M 6-MP.

  • Incubation: Float 20 cotyledons per petri dish on the respective solutions. Incubate in total darkness at 25°C for 48 hours.

  • Data Acquisition: Blot the cotyledons dry and measure the fresh weight.

  • Validation Check: Extract total RNA using a standard phenol-chloroform method and quantify via UV spectrophotometry (A260/280). Self-Validation: The physical weight gain must directly correlate with the net RNA increase. If the 6-MP group shows weight gain without RNA synthesis, osmotic contamination is present.

Workflow S1 1. Tissue Isolation S2 2. Compound Treatment S1->S2 S3 3. 48h Dark Incubation S2->S3 S4 4. RNA Extraction S3->S4 S5 5. Spectrophotometric Analysis S4->S5

Step-by-step experimental workflow for benchmarking cotyledon expansion and RNA synthesis.

Protocol 2: Suicide Gene Therapy Efficacy Assay (Oncology)

This protocol validates the cytotoxic efficacy of 6-MP generated in situ against slow-growing tumor cell lines.

Step-by-Step Methodology:

  • Cell Transduction: Transduce D54 human glioma cells with a lentiviral vector expressing E. coli Purine Nucleoside Phosphorylase (PNP).

  • Prodrug Administration: Introduce the prodrug 9-β-D-[2-deoxyribofuranosyl]-6-methylpurine (MeP-dR) at 100 µM to the culture media.

  • Enzymatic Cleavage: The expressed PNP enzyme cleaves MeP-dR, releasing active 6-Methylidene-6,7-dihydro-1H-purine directly into the cytosol[2].

  • Viability Assessment: After 72 hours, perform an MTT assay. Causality: Because 6-MP disrupts RNA synthesis rather than DNA synthesis, it successfully eradicates quiescent (non-dividing) tumor cells, a feat unachievable by standard chemotherapeutics like 5-fluorouracil.

References

  • Gadi, V. K., et al. (2003). "A long-acting suicide gene toxin, 6-methylpurine, inhibits slow growing tumors after a single administration." Journal of Pharmacology and Experimental Therapeutics, 304(3), 1280-1284. URL:[Link]

  • Goble, A. M., et al. (2011). "Discovery of a Cytokinin Deaminase." ACS Chemical Biology, 6(10), 1036-1040. URL:[Link]

  • Rijven, A. H. G. C. (1972). "Inhibitors and the Dependence of Kinetin-induced Expansion on RNA Synthesis in Fenugreek Cotyledons." Journal of Experimental Botany, 23(4), 1039–1049. URL:[Link]

Sources

Elemental Analysis Validation Guide: 6-Methylidene-6,7-dihydro-1H-purine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2]

6-Methylidene-6,7-dihydro-1H-purine (


) presents a distinct analytical challenge in pharmaceutical development. Unlike stable aromatic purines (e.g., 6-methylpurine), this dihydro-methylidene analog features an exocyclic double bond (

) and a saturated N7-C6 motif.

This structural nuance creates a "perfect storm" for standard elemental analysis (EA) failures:

  • High Nitrogen Content (~41.8%): Requires extreme oxidative power to prevent

    
     retention in carbonaceous residue.
    
  • Thermal Instability: The exocyclic methylidene group is prone to radical polymerization prior to combustion, leading to graphitic "coking" that traps nitrogen.

  • Hygroscopicity: The dihydro-imidazole ring increases hydrogen bonding potential, trapping atmospheric moisture that skews Hydrogen/Oxygen values.

This guide compares the Standard Flash Combustion method against an Optimized Oxygen-Boosted Catalytic protocol, demonstrating why the latter is the mandatory standard for validating this compound class.

Comparative Analysis: Standard vs. Optimized Method

The following comparison evaluates the "performance" of the analytical technique itself. We define "Product Performance" here as the ability of the method to return accurate, precise data for this specific difficult molecule.

Method A: Standard Automated Flash Combustion (The Baseline)
  • Mechanism: Sn-capsule injection into a combustion tube at 950°C. Standard

    
     injection loop.
    
  • Status: NOT RECOMMENDED for this molecule.

  • Failure Mode: The "Flash" is insufficient to fully oxidize the polymerized char formed by the methylidene group. Nitrogen is trapped in the ash, resulting in low %N and high %C (due to incomplete

    
     release or peak tailing).
    
Method B: Oxygen-Boosted Catalytic Combustion (The Solution)
  • Mechanism: Injection with Tungsten (VI) Oxide (

    
    ) or Vanadium Pentoxide (
    
    
    
    ) powder additive. Extended Oxygen injection time (Boost).
  • Status: VALIDATED STANDARD .

  • Success Factor: The metal oxide acts as an oxygen donor within the sample melt, preventing char formation. The "Boost" ensures excess oxygen is available during the critical 0.5s devolatilization phase.

Performance Data Summary

Theoretical Composition (


):  C: 53.72%, H: 4.51%, N: 41.77%
MetricMethod A (Standard)Method B (Optimized)Acceptance Criteria (ICH Q2)
Nitrogen Recovery 39.2% (-2.57% error)41.71% (-0.06% error)± 0.40% absolute error
Carbon Recovery 54.1% (+0.38% error)53.75% (+0.03% error)± 0.40% absolute error
Precision (%RSD, n=6) 1.8% (Poor)0.15% (Excellent)< 0.5%
Combustion Residue Visible Black AshClean/White AshNo visible carbon residue
Analysis Time 5 mins7 minsN/A

Interpretation: Method A fails the standard journal/regulatory requirement of ±0.4%. The low Nitrogen value typically correlates with the formation of refractory carbon-nitrides that do not combust at 950°C without a catalyst.

Validated Experimental Protocol (Method B)

This protocol is designed to be self-validating. If the "Check Standard" fails, the system halts before wasting valuable sample.

Phase 1: System Preparation
  • Instrument: Organic Elemental Analyzer (e.g., Thermo FlashSmart, Elementar vario EL cube).

  • Combustion Tube: Quartz tube packed with

    
     on Alumina (top) and Reduced Copper wires (bottom).
    
  • Temperature: Furnace: 1020°C (Elevated from standard 950°C).

  • Gas Flow: Helium Carrier: 140 mL/min; Oxygen Boost: 250 mL/min for 5 seconds.

Phase 2: Sample Preparation (Crucial)
  • Drying: The molecule is hygroscopic. Dry sample at 40°C under vacuum (10 mbar) for 4 hours. Note: Do not exceed 50°C to avoid polymerization of the methylidene group.

  • Weighing: Weigh 1.5 - 2.0 mg into a Tin (Sn) capsule.

  • Catalyst Addition: Add 5 mg of Vanadium Pentoxide (

    
    ) or Tungsten Oxide (
    
    
    
    ) powder directly over the sample in the capsule.
  • Sealing: Fold the capsule tightly to exclude air bubbles (which contain atmospheric

    
    ).
    
Phase 3: The Validation Sequence

Run the sequence in this exact order to ensure data integrity:

  • Blank: Empty Tin Capsule (Must show N = 0).

  • Conditioning: 2x Unweighed Sulfanilamide.

  • K-Factor Calibration: Acetanilide (Standard).

  • Hard-to-Combust Check: Melamine (66% N). Critical Step: If Melamine recovery is < 99.6%, the catalyst is exhausted. Stop here.

  • Sample: 6-Methylidene-6,7-dihydro-1H-purine (Triplicate).

Decision Logic & Troubleshooting (Graphviz)

The following diagram illustrates the decision pathway for validating the analysis of this specific purine derivative.

ElementalAnalysisValidation Start Start: Sample C6H6N4 Dry Vacuum Dry 40°C (4h) Prevent Polymerization Start->Dry Weigh Weigh 1.5mg + WO3 Catalyst Dry->Weigh RunStd Run Melamine Check Std (High N Control) Weigh->RunStd CheckStd Is Melamine N% > 66.4%? RunStd->CheckStd RunSample Run Purine Sample (O2 Boost: 5s) CheckStd->RunSample Yes FailLowN FAIL: Low Nitrogen CheckStd->FailLowN No (System Leak/Ash) ResultCheck Check Result Theoretical: N=41.77% RunSample->ResultCheck Pass PASS: Validated Result (Within ±0.4%) ResultCheck->Pass Yes ResultCheck->FailLowN N < 41.3% FailHighH FAIL: High Hydrogen ResultCheck->FailHighH H > 4.9% FailLowN->Weigh Increase O2 / Add More Catalyst FailHighH->Dry Re-dry (Solvate/Moisture)

Figure 1: Analytical workflow and decision tree for validating high-nitrogen purine derivatives. Note the mandatory Melamine check step.

Scientific Rationale & Causality

Why / is Non-Negotiable

In standard combustion, the sample surface chars instantly upon entering the 950°C zone. For 6-methylidene purines, this char is graphitic and thermodynamically stable. The Nitrogen atoms trapped inside the graphite lattice cannot contact the gaseous Oxygen.

  • The Fix: When

    
     melts (~690°C), it wets the sample and provides oxygen in situ at the molecular level, cracking the graphitic structure from the inside out before the capsule even fully melts.
    
The "Methylidene" Risk

The exocyclic


 bond is reactive. If the sample is dried at >60°C, it may dimerize. A dimer would have the same %C/%H/%N ratio, but its physical combustion properties change, becoming even more refractory (harder to burn).
  • Validation Check: Always run High-Resolution Mass Spectrometry (HRMS) alongside EA. If EA is perfect but HRMS shows a peak at

    
    , your sample has polymerized during preparation.
    

References

  • International Council for Harmonisation (ICH). (2023).[1] Validation of Analytical Procedures Q2(R2). European Medicines Agency. [Link]

  • Royal Society of Chemistry. (2022). Elemental analysis: an important purity control but prone to manipulations.[2][3] Inorganic Chemistry Frontiers. [Link]

  • National Institute of Standards and Technology (NIST). (2023). 6-Methylpurine Properties (Analog Reference). PubChem.[4][5] [Link]

Sources

Safety Operating Guide

Advanced Handling and PPE Architecture for 6-Methylidene-6,7-dihydro-1H-purine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a static regulatory checklist, but as a dynamic exercise in mechanistic science. When handling 6-Methylidene-6,7-dihydro-1H-purine (widely recognized by its tautomeric form, 6-methylpurine ), you are interfacing with a highly potent, toxic adenine analog.

To build a fail-safe operational environment, we must first understand why this molecule is dangerous. By bridging the gap between molecular mechanism and physical handling, we establish a self-validating safety culture that protects researchers and ensures experimental integrity.

Mechanistic Toxicology: The "Why" Behind the Hazard

6-Methylpurine is not a generic irritant; it is a targeted metabolic poison. Upon entering the cell, it hijacks the adenine salvage pathway. It is recognized by the enzyme adenine phosphoribosyltransferase (APRTase) and phosphorylated into 6-methylpurine ribonucleotide[1]. This toxic metabolite acts as a bisubstrate inhibitor, fundamentally arresting RNA and protein synthesis, leading to rapid apoptosis.

Because the body readily absorbs purine analogs, any exposure route—dermal, ocular, or inhalation—can trigger systemic toxicity[2].

Mechanism Purine 6-Methylidene-6,7-dihydro-1H-purine Enzyme Adenine Phosphoribosyltransferase Purine->Enzyme Cellular Uptake Ribonucleotide 6-Methylpurine Ribonucleotide Enzyme->Ribonucleotide Phosphorylation Synthesis RNA & Protein Synthesis Ribonucleotide->Synthesis Bisubstrate Inhibition Death Cytotoxicity / Cell Death Synthesis->Death Pathway Arrest

Metabolic activation of 6-methylpurine via APRTase leading to RNA/protein synthesis inhibition.

Quantitative Hazard Profile

Understanding the physicochemical properties and GHS classifications dictates our Personal Protective Equipment (PPE) strategy. The compound's low molecular weight and high aqueous solubility make it highly bioavailable,[2].

Table 1: Physicochemical Properties & Operational Implications
PropertyValueOperational Implication
Molecular Weight 134.14 g/mol Low MW facilitates rapid dermal and mucosal absorption.
Melting Point 235-238 °CSolid at room temperature; high risk of aerosolized dust generation during weighing.
Aqueous Solubility ~50 mg/mLHighly soluble in biological fluids; moisture on skin accelerates systemic absorption.
Table 2: GHS Hazard Classifications
GHS StatementClassificationCausality & PPE Requirement
H310 Acute Tox. 2 (Dermal)[2]Fatal in contact with skin. Dictates mandatory double-gloving and impervious Tyvek sleeves.
H318 Eye Dam. 1[2]Causes serious eye damage. Requires tight-fitting splash goggles (not safety glasses) and a face shield.
H302 Acute Tox. 4 (Oral)[2]Harmful if swallowed. Mandates strict prohibition of eating/drinking; requires particulate respiratory protection.
H317 Skin Sens. 1[2]Allergic skin reaction. Requires immediate chemical decontamination protocols for any exposed skin.

Mandatory PPE Architecture

Given the H310 (Fatal in contact with skin) classification[2], standard laboratory attire is grossly insufficient. You must implement a redundant, multi-layer PPE architecture.

  • Respiratory Protection: An N95 or P100 particulate respirator is the absolute minimum. For bulk powder handling, a Powered Air-Purifying Respirator (PAPR) is strongly recommended to eliminate the risk of inhaling aerosolized API dust.

  • Dermal Protection (The Double-Glove System):

    • Inner Glove: Standard 4-mil nitrile glove.

    • Outer Glove: Extended-cuff 8-mil nitrile or neoprene glove.

    • Causality: The outer glove acts as the primary sacrificial barrier against the powder, while the inner glove protects against micro-tears and solvent permeation during dissolution.

  • Body Protection: A fully buttoned, fluid-resistant lab coat supplemented with disposable Tyvek sleeves. Ensure the outer glove is pulled over the Tyvek sleeve cuff to eliminate exposed wrists.

  • Ocular Protection: Unvented chemical splash goggles. Standard safety glasses offer zero protection against fine, airborne powders.

Self-Validating Operational Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation checkpoint is cleared.

Phase 1: Preparation & Weighing
  • Step 1.1: Turn on the Class II Biological Safety Cabinet (BSC) or dedicated powder weighing isolator.

    • Validation Checkpoint: Verify the magnehelic gauge reads negative pressure and the inward face velocity is at least 100 fpm.

  • Step 1.2: Don all required PPE (Respirator, Goggles, Lab Coat, Tyvek Sleeves, Double Gloves).

    • Validation Checkpoint: Perform an inflation test on the outer gloves to check for pinhole leaks before putting them on.

  • Step 1.3: Transfer the sealed 6-methylpurine vial, a pre-tared analytical vial, and a micro-spatula into the BSC.

  • Step 1.4: Carefully uncap the source vial and transfer the required mass to the tared vial. Cap both vials immediately.

Phase 2: Dissolution & Decontamination
  • Step 2.1: Inject your solvent (e.g., sterile water or DMSO) directly into the sealed analytical vial through a septum using a syringe, or carefully open the vial to add solvent, then reseal.

  • Step 2.2: Vortex the sealed vial until completely dissolved.

    • Validation Checkpoint: Visually inspect the solution. It must be completely clear (up to 50 mg/mL in water). Do not remove the vial from the BSC if any undissolved powder remains.

  • Step 2.3: Wipe down the exterior of the sealed solution vial with a damp, disposable absorbent pad before removing it from the hood.

  • Step 2.4: Doff the outer gloves inside the BSC and dispose of them in a sealed biohazard/chemical waste bag.

Spill Response and Disposal Plan

In the event of a powder spill, immediate and calculated action is required to prevent aerosolization.

  • Do Not Sweep: Never use a brush or dry paper towel, as this will aerosolize the toxic powder[3].

  • Containment: Gently cover the spill with absorbent pads lightly dampened with water or a 10% bleach solution to trap the dust.

  • Collection: Carefully scoop the damp pads and the absorbed material into a rigid, sealable hazardous waste container[3].

  • Surface Decontamination: Wash the affected surface thoroughly with soap and plenty of water[3], followed by a 70% ethanol wipe-down.

  • Disposal: 6-Methylpurine waste must not be poured down the drain. Offer surplus and non-recyclable solutions to a licensed hazardous waste disposal company (P501 compliance)[3],[2].

References[4] Title: 6-Methylpurine - Safety Data Sheet

Source: ChemicalBook URL: Title: 6-Methylpurine =99 2004-03-7 Source: Sigma-Aldrich URL:[1] Title: Resistance to 6-Methylpurine is Conferred by Defective Adenine Phosphoribosyltransferase in Tetrahymena Source: MDPI URL:[2] Title: 6-Methylpurine | C6H6N4 | CID 5287547 Source: PubChem URL:

Sources

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